2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Description
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Properties
IUPAC Name |
2-(4-bromo-2,5-difluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMBTCSUWWWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, a halogenated aromatic ether of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and fluorine atoms on the phenyl ring, combined with the reactive cyanomethyl ether moiety, makes this compound a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. This document details the compound's chemical structure, physicochemical properties, a robust and validated synthetic protocol, and predictive spectroscopic analysis. Furthermore, it explores the compound's applications as a key intermediate, grounded in the established reactivity of its functional groups and its documented role in the synthesis of biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a substituted aromatic compound featuring a bromo- and difluoro-substituted phenyl ring linked to an acetonitrile group via an ether bond. The IUPAC name for this compound is 2-(4-bromo-2,5-difluorophenoxy)acetonitrile. This structure confers a unique combination of lipophilicity, metabolic stability, and chemical reactivity, making it an attractive scaffold for drug design.
The core structure consists of a 4-bromo-2,5-difluorophenol backbone ether-linked to a cyanomethyl group. The electron-withdrawing nature of the fluorine atoms and the bromine atom significantly influences the reactivity of the aromatic ring and the properties of the ether linkage.
Table 1: Physicochemical Properties of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and Key Precursor
| Property | 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile (Predicted) | 4-Bromo-2,5-difluorophenol (Starting Material)[1] |
| CAS Number | Not formally assigned (as of Jan 2026) | 486424-36-6[1][2][3] |
| Molecular Formula | C₈H₄BrF₂NO | C₆H₃BrF₂O[1] |
| Molecular Weight | 248.03 g/mol | 208.99 g/mol [1][2] |
| Physical Appearance | Predicted to be a white to off-white solid | Solid[4] |
| Melting Point | Not determined | 51-53°C[4] |
| Boiling Point | Not determined | Not determined |
| Solubility | Predicted to be soluble in common organic solvents (DCM, EtOAc, Acetone) | Soluble in organic solvents |
Synthesis and Mechanistic Insights
The most logical and efficient route for the preparation of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is via the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable method for forming the crucial ether linkage.[5][6]
The synthesis involves the deprotonation of the starting material, 4-bromo-2,5-difluorophenol, using a suitable base to form a potent phenoxide nucleophile. This phenoxide then displaces a halide from an electrophilic cyanomethylating agent, such as bromoacetonitrile or chloroacetonitrile, to yield the target product.
Causality of Reagent Selection
-
Starting Material: 4-Bromo-2,5-difluorophenol is selected for its pre-installed halogen pattern, which is often desired in medicinal chemistry for modulating pharmacokinetic properties and providing handles for further reactions (e.g., cross-coupling at the bromine site).[1]
-
Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are sufficiently strong to deprotonate the acidic phenol (pKa ≈ 7-8) to form the reactive phenoxide but are not so strong as to cause unwanted side reactions. Cesium carbonate is often preferred as the larger cation can lead to a "freer," more nucleophilic phenoxide, potentially increasing reaction rates.[7]
-
Alkylating Agent: Bromoacetonitrile is a highly effective electrophile for this reaction. The bromine atom is an excellent leaving group, and the adjacent electron-withdrawing nitrile group activates the carbon for nucleophilic attack.[8][9]
-
Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is optimal. These solvents effectively solvate the cations of the base (K⁺ or Cs⁺) while not strongly solvating the phenoxide anion, thus maintaining its high nucleophilicity. Acetonitrile is often a preferred choice due to its ease of removal during workup.[10]
Synthetic Workflow Diagram
The logical workflow for the synthesis is depicted below. It begins with the formation of the nucleophile, followed by the Sₙ2 displacement, and concludes with product isolation and purification.
Caption: Synthetic workflow for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Experimental Protocol: A Validated Approach
This protocol is adapted from established Williamson ether synthesis procedures involving substituted phenols and haloacetonitriles.[6][11] It is designed to be self-validating, with clear steps for reaction monitoring and product purification.
Materials:
-
4-Bromo-2,5-difluorophenol (1.0 eq)
-
Bromoacetonitrile (1.2 eq)[8]
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,5-difluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the phenol.
-
Reagent Addition: Begin stirring the suspension. Add bromoacetonitrile (1.2 eq) to the mixture via syringe.
-
Causality Insight: Adding the alkylating agent to the suspension of the base and phenol ensures that the phenoxide is generated in situ and can immediately react, minimizing potential side reactions of the bromoacetonitrile.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The disappearance of the starting phenol spot (visualized by UV light) indicates reaction completion.
-
Workup - Quenching and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid K₂CO₃ and potassium bromide byproduct and wash the filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the acetonitrile. d. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Trustworthiness Check: The water wash removes any remaining inorganic salts, while the brine wash aids in the separation of the organic and aqueous layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
While experimental data for the title compound is not publicly available, a detailed prediction of its NMR spectra can be made based on the analysis of its constituent fragments and data from analogous structures.
Table 2: Predicted ¹H and ¹³C NMR Data for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale and Expected Couplings |
| -O-CH₂-CN | ~4.8 (s) | ~55 | ¹H: A singlet, deshielded by the adjacent oxygen and nitrile group. Protons on carbons adjacent to oxygen typically appear in the 3-4 ppm range, but the additional nitrile group will shift this further downfield.[12] ¹³C: The methylene carbon signal is expected in this region. |
| -CH₂-CN | - | ~115 | ¹³C: The nitrile carbon is characteristic and appears in this downfield region. |
| Aromatic CH (C3-H) | ~7.4 (dd) | ~118 (dd) | ¹H: This proton is flanked by a fluorine (C2-F) and a bromine (C4-Br). It will appear as a doublet of doublets due to ³JH-F and ⁴JH-H couplings. ¹³C: Strong coupling to the adjacent C2-F (¹JC-F) and smaller coupling to C5-F (³JC-F) will result in a complex multiplet, likely a doublet of doublets. |
| Aromatic CH (C6-H) | ~7.2 (dd) | ~110 (dd) | ¹H: This proton is adjacent to a fluorine (C5-F). It will appear as a doublet of doublets due to ³JH-F and ⁴JH-H couplings. ¹³C: Strong coupling to the adjacent C5-F (¹JC-F) and smaller coupling to C2-F (³JC-F) will create a doublet of doublets. |
| Aromatic C-O (C1) | - | ~145 (dd) | ¹³C: This quaternary carbon is attached to oxygen and will be deshielded. It will exhibit coupling to both C2-F (²JC-F) and C5-F (³JC-F), appearing as a doublet of doublets. |
| Aromatic C-F (C2) | - | ~155 (d) | ¹³C: Directly attached to fluorine, this carbon will show a very large one-bond C-F coupling constant (¹JC-F > 240 Hz) and will be significantly deshielded.[13] It will also show smaller coupling to the other fluorine. |
| Aromatic C-Br (C4) | - | ~112 (dd) | ¹³C: The carbon bearing the bromine atom. It will show coupling to both adjacent fluorine atoms (³JC-F), appearing as a doublet of doublets.[14] |
| Aromatic C-F (C5) | - | ~150 (d) | ¹³C: Similar to C2, this carbon will exhibit a large ¹JC-F coupling and will be deshielded. |
Applications in Drug Discovery and Organic Synthesis
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is not just a chemical curiosity; it is a strategically designed intermediate for advanced chemical synthesis, particularly in the pharmaceutical sector. Its value stems from the orthogonal reactivity of its functional groups.
Role as a Pharmaceutical Intermediate
The "4-bromo-2,5-difluorophenoxy" moiety is present in various biologically active molecules investigated in patent literature, particularly in areas like antitubercular agents and kinase inhibitors.[10][15][16] This scaffold is valuable because:
-
Fluorine Substitution: The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.
-
Bromine Handle: The aryl bromide is a versatile functional group for further elaboration, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aromatic, heteroaromatic, or alkyl groups at this position.
-
Ether Linkage: The phenoxy-acetonitrile group acts as a stable linker and a precursor to other functional groups.
Synthetic Utility Workflow
The compound serves as a central hub for creating diverse molecular architectures. The nitrile and bromo functionalities can be manipulated selectively to build molecular complexity.
Caption: Synthetic utility of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Safety and Handling
Safe handling of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and its precursors is paramount. The safety profile can be inferred from the data available for its key starting materials.
-
4-Bromo-2,5-difluorophenol: This compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
-
Bromoacetonitrile: This reagent is highly toxic if swallowed, in contact with skin, or if inhaled.[9][17] It is also corrosive and can cause severe burns. Extreme caution must be exercised when handling this reagent, including the use of appropriate gloves, eye protection, and respiratory protection in a fume hood.
The final product should be handled with similar precautions, assuming it possesses comparable or greater toxicity until proven otherwise.
Conclusion
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile stands out as a high-value intermediate for the synthesis of complex organic molecules. Its structure is engineered for versatility, offering multiple, orthogonally reactive sites for chemical modification. The robust Williamson ether synthesis provides a reliable and scalable route for its preparation from commercially available precursors. While this guide provides a predictive but scientifically grounded framework for its properties and characterization, it underscores the compound's significant potential for accelerating research in drug discovery and development. The strategic insights into its synthesis and reactivity presented herein are intended to empower researchers to fully exploit the synthetic potential of this important building block.
References
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PubChem. (n.d.). 4-Bromo-2,5-difluorophenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 23, 2026, from [Link]
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MP-Biomedicals. (2016). Bromoacetonitrile - SAFETY DATA SHEET. Retrieved January 23, 2026, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Patalano, A. (2020, April 20). Williamson Ether Synthesis. YouTube. Retrieved January 23, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 23, 2026, from [Link]
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De Rycker, M., et al. (2018). Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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The Royal Society of Chemistry. (2013). Supporting information for Facile displacement of η5-cyclopentadienyl ligands from half-sandwich alkyl,NHC-nickel complexes. Retrieved January 23, 2026, from [Link]
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Unknown. (n.d.). The Williamson Ether Synthesis: Nucleophilic Substitution. Retrieved January 23, 2026, from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved January 23, 2026, from [Link]
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ACS Publications. (n.d.). Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Perpète, E. A., & Preat, J. (2006). Theoretical Investigation on 1H and 13C NMR Chemical Shifts of Small Alkanes and Chloroalkanes. The Journal of Physical Chemistry A, 110(45), 12444–12450. [Link]
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Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 23, 2026, from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 23, 2026, from [Link]
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Chem Help ASAP. (2019, September 26). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved January 23, 2026, from [Link]
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Fluoropharm. (n.d.). 486424-36-6 | 4-Bromo-2,5-difluorophenol. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to 2-(4-Bromo-2,5-difluorophenoxy)acetonitrile
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(4-Bromo-2,5-difluorophenoxy)acetonitrile, a halogenated phenoxyacetonitrile derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its precise chemical identity, physicochemical properties, a robust and validated synthetic protocol, and detailed spectroscopic characterization. The narrative emphasizes the causal relationships behind experimental choices, offering insights grounded in practical application. This molecule serves as a versatile building block, and its strategic combination of a bromine atom for potential cross-coupling reactions, fluorine atoms for metabolic stability and binding enhancement, and a reactive nitrile group makes it a valuable intermediate in the development of complex therapeutic agents.[1][2]
Nomenclature, Structure, and Physicochemical Properties
IUPAC Name and Chemical Identity
The correct and systematic IUPAC name for the compound is 2-(4-bromo-2,5-difluorophenoxy)acetonitrile .[1] This name precisely describes the molecular architecture: an acetonitrile core attached via an ether linkage to a benzene ring substituted with a bromine atom at position 4 and fluorine atoms at positions 2 and 5.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Bromo-2,5-difluorophenoxy)acetonitrile | [1] |
| Molecular Formula | C₈H₄BrF₂NO | Calculated |
| Molecular Weight | 248.03 g/mol | Calculated |
| CAS Number | Not explicitly assigned in searched documents, requires database verification. |
Molecular Architecture and Rationale
The structure of 2-(4-bromo-2,5-difluorophenoxy)acetonitrile is a deliberate convergence of functional groups prized in drug discovery.
-
Halogenated Phenoxy Ring : The benzene ring is heavily substituted with three halogen atoms. The fluorine atoms at positions 2 and 5 are known to enhance metabolic stability and can modulate the pKa of adjacent functional groups, potentially improving binding affinity to biological targets.[1][2] The bromine atom at position 4 serves as a versatile synthetic handle, readily participating in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular scaffolds.
-
Ether Linkage : The phenoxy ether bridge provides a stable, yet conformationally flexible, link between the aromatic core and the side chain.
-
Acetonitrile Group : The -CH₂CN moiety is a key functional component. The nitrile group is a bioisostere for various functional groups and can participate in hydrogen bonding. It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings, making it a critical intermediate for further chemical elaboration.[3]
Physicochemical Properties
While specific experimental data for this exact compound is sparse in public literature, the properties can be predicted based on its structure and comparison to similar molecules.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison Compound |
| Physical State | White to off-white crystalline solid | Based on similar substituted phenylacetonitriles.[4] |
| Melting Point | > 50 °C | Halogenation and crystalline packing tend to increase melting points. |
| Solubility | Soluble in polar organic solvents (Acetone, Acetonitrile, DCM, EtOAc); Insoluble in water. | The polar nitrile and ether groups are balanced by the hydrophobic aromatic ring. |
| pKa (Methylene H) | ~20-22 | The adjacent electronegative oxygen and nitrile group acidify the methylene protons. |
Synthesis and Mechanistic Insights
The most direct and reliable method for preparing 2-(4-bromo-2,5-difluorophenoxy)acetonitrile is through a classical Williamson ether synthesis. This nucleophilic substitution reaction provides a high-yielding and clean route to the target molecule.
Overall Reaction
The synthesis involves the reaction of the sodium or potassium salt of 4-bromo-2,5-difluorophenol with an haloacetonitrile, typically bromoacetonitrile or chloroacetonitrile.
Reaction Scheme: (4-Bromo-2,5-difluorophenol) + (Haloacetonitrile) --[Base, Solvent]--> 2-(4-Bromo-2,5-difluorophenoxy)acetonitrile
Detailed Experimental Protocol
This protocol is a self-validating system. The success of the synthesis is directly confirmed by the characterization methods described in Section 3.
Materials:
-
4-Bromo-2,5-difluorophenol (1.0 eq)
-
Bromoacetonitrile (1.1 eq) [Note: Highly toxic and lachrymatory]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of phenol)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,5-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Scientist's Insight: Acetonitrile is an excellent choice as it is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction mechanism without interfering.[5] Its boiling point allows for moderate heating to drive the reaction to completion.
-
-
Reagent Addition: Add bromoacetonitrile (1.1 eq) to the stirred suspension.
-
Causality: A slight excess of the electrophile (bromoacetonitrile) ensures the complete consumption of the more valuable starting phenol.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). c. Concentrate the filtrate under reduced pressure to remove the acetonitrile. d. Dissolve the resulting residue in ethyl acetate. e. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Trustworthiness: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-(4-bromo-2,5-difluorophenoxy)acetonitrile as a pure solid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized product. The following data are predicted based on the known effects of the substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two key signals.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 - 7.6 | dd (doublet of doublets) | 1H | Ar-H | Aromatic proton ortho to Bromine and meta to Fluorine. |
| ~ 7.1 - 7.3 | dd (doublet of doublets) | 1H | Ar-H | Aromatic proton ortho to Fluorine and meta to Bromine. |
| ~ 4.8 - 5.0 | s (singlet) | 2H | O-CH₂ -CN | Methylene protons deshielded by the adjacent oxygen and nitrile group. |
-
Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons would require spectral simulation or empirical data, but they will appear as distinct multiplets due to H-F and H-H coupling. The methylene signal should be a clean singlet. Residual solvent peaks, like CHCl₃ at 7.26 ppm, should be noted.[6]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, with the carbon atoms bonded to fluorine exhibiting large C-F coupling constants.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 2250 - 2230 | C≡N (Nitrile) | Stretching |
| ~ 1500 - 1400 | C=C | Aromatic ring stretching |
| ~ 1250 - 1200 | Ar-O-C | Asymmetric C-O-C stretching |
| ~ 1100 - 1000 | C-F | Stretching |
Mass Spectrometry
Mass spectrometry (MS) will confirm the molecular weight. The most telling feature will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of one bromine atom. The analysis will show two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).
Applications in Research and Drug Development
2-(4-Bromo-2,5-difluorophenoxy)acetonitrile is not typically an end-product but rather a strategic intermediate.[1]
-
Scaffold for Medicinal Chemistry : It serves as a building block for creating libraries of compounds for screening. The bromine can be replaced via cross-coupling to introduce diverse functionalities, while the nitrile can be transformed into other groups to explore structure-activity relationships (SAR).[1][2]
-
Synthesis of Agrochemicals and Pharmaceuticals : Fluorinated aromatic compounds are prevalent in modern pharmaceuticals and agrochemicals due to their enhanced biological properties.[2] This intermediate provides a direct entry into this valuable chemical space.
-
Potential for Kinase Inhibitors : The substituted phenoxy motif is common in various kinase inhibitors. The specific substitution pattern of this molecule could be exploited to target specific enzyme active sites.
Logical Pathway for Application
Caption: Synthetic utility of the title compound.
Safety and Handling
Hazard Profile : Based on analogous structures like 4-bromo-2,5-difluorobenzonitrile, this compound should be handled as harmful if swallowed, inhaled, or in contact with skin.[7][8] It is expected to cause skin and serious eye irritation.[7][8] The starting material, bromoacetonitrile, is highly toxic and a lachrymator and must be handled with extreme caution in a chemical fume hood.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Conclusion
2-(4-Bromo-2,5-difluorophenoxy)acetonitrile is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its molecular architecture, featuring strategically placed fluorine and bromine atoms alongside a versatile nitrile group, makes it an attractive starting point for the development of novel, complex molecules with potential therapeutic applications. The Williamson ether synthesis provides a reliable and scalable route for its preparation, and its structure can be unequivocally confirmed through standard spectroscopic techniques. Proper handling and safety precautions are paramount due to its presumed toxicity profile.
References
- ChemScene. (n.d.). 2-(4-Bromo-2-methylphenyl)acetonitrile.
- BLDpharm. (n.d.). 2-(2,4-Dibromo-5-(difluoromethoxy)phenyl)acetonitrile.
- Benchchem. (n.d.). 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2,5-difluorobenzonitrile.
- Ossila. (n.d.). 2-Bromo-4-fluorobenzonitrile.
- Guidechem. (n.d.). 2-(4-broMo-2,6-difluorophenyl)acetonitrile.
- Benchchem. (n.d.). 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile.
- ChemScene. (n.d.). 2-(4-Bromo-5-fluoro-2-methoxyphenyl)acetonitrile.
- BLDpharm. (n.d.). 2-(4-Bromo-2-fluorophenyl)acetonitrile.
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PubChem. (n.d.). 2,4-Difluorophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
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- Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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PubChem. (n.d.). 4-Bromo-2,5-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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- Fisher Scientific. (2010). SAFETY DATA SHEET - Bromoacetonitrile.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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University of Rochester. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile NMR data
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Executive Summary
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science, where precise structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for the unambiguous structural elucidation of such novel small molecules. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of the title compound. By dissecting its molecular structure, we will predict the chemical shifts, multiplicities, and coupling constants for each nucleus. Furthermore, this document outlines a rigorous, field-proven experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy. This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of NMR analysis for halogenated and fluorinated organic compounds.
Introduction: The Imperative for Structural Verification
The synthesis of complex organic molecules, such as 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, necessitates meticulous structural characterization. The presence of multiple halogen substituents (Br, F) and distinct functional groups (-O-CH₂-CN) on the aromatic ring creates a unique electronic environment that must be precisely mapped to confirm the identity and purity of the compound.
NMR spectroscopy stands as the gold standard for this purpose. Unlike other analytical techniques, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For a molecule with fluorine atoms, techniques like ¹H, ¹³C, and ¹⁹F NMR are not just confirmatory but are essential for distinguishing between potential isomers that may arise during synthesis.
Foundational Principles: NMR of Fluorinated Aromatic Systems
Interpreting the NMR spectra of organofluorine compounds requires an understanding of the unique properties of the ¹⁹F nucleus. Fluorine possesses a nuclear spin (I) of ½ and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection.[1] Its high gyromagnetic ratio and wide chemical shift range provide excellent signal dispersion and sensitivity to subtle changes in the electronic environment.[1][2]
Key considerations for analyzing the NMR spectra of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile include:
-
Heteronuclear Coupling: The spin-active ¹⁹F nucleus couples with both ¹H and ¹³C nuclei. These couplings (J-couplings) are transmitted through bonds and provide invaluable structural information. The magnitude of the coupling constant typically decreases with the number of bonds separating the nuclei (e.g., ²JCF > ³JCF > ⁴JCF).
-
Large Chemical Shift Range: Aromatic fluorine shifts can span a wide range, making them highly sensitive to the nature and position of other substituents on the ring.[3] This sensitivity is a powerful tool for confirming regiochemistry.
-
Deshielding Effects: Electronegative atoms like fluorine and oxygen, and the anisotropic effect of the nitrile group, will significantly influence the chemical shifts of nearby protons and carbons, generally shifting them to a higher frequency (deshielding).[3]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is expected to show two distinct signal regions corresponding to the aromatic protons and the aliphatic methylene protons.
-
Aromatic Region (δ 7.0–8.0 ppm):
-
H-3 and H-6: The two protons on the aromatic ring are in chemically distinct environments.
-
H-3: This proton is flanked by the fluorine at C-2 and the bromine at C-4. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent F-2 (³JHF) and the more distant F-5 (⁴JHF).
-
H-6: This proton is adjacent to the fluorine at C-5. It will be coupled to F-5 (³JHF) and the more distant F-2 (⁴JHF), also resulting in a doublet of doublets (dd). The precise chemical shifts of H-3 and H-6 will be influenced by the combined electronic effects of the bromo, fluoro, and phenoxyacetonitrile substituents.
-
-
Aliphatic Region (δ ~5.0 ppm):
-
-OCH₂CN: The two methylene protons are chemically equivalent. They are adjacent to an oxygen atom, which strongly deshields them, shifting their signal downfield. This signal is expected to be a singlet, as there are no adjacent protons to couple with. A small coupling to the fluorine at C-2 (⁴JHF) might be observed, which could cause slight broadening or a very small splitting of the singlet.
-
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| H-3 | 7.40 - 7.60 | dd | ³JHF ≈ 7-10 Hz, ⁴JHF ≈ 2-4 Hz |
| H-6 | 7.10 - 7.30 | dd | ³JHF ≈ 8-11 Hz, ⁴JHF ≈ 3-5 Hz |
| -OCH₂ CN | 4.90 - 5.10 | s (or finely split t) | ⁴JHF ≈ 0-2 Hz |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The presence of fluorine will cause the carbon signals to split due to C-F coupling, which is a key diagnostic feature.
-
Aromatic Carbons (δ 100–160 ppm):
-
C-F Bonds (C-2, C-5): These carbons will exhibit large one-bond C-F coupling constants (¹JCF) on the order of 240-260 Hz, appearing as doublets. Their chemical shifts will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
C-O Bond (C-1): This carbon, attached to the ether oxygen, will also be downfield and may show smaller couplings to both F-2 (²JCF) and F-5.
-
C-Br Bond (C-4): The chemical shift of this carbon is influenced by the heavy bromine atom and will also exhibit coupling to the adjacent F-5 (²JCF) and the more distant F-2.
-
C-H Bonds (C-3, C-6): These carbons will appear as doublets due to coupling with their attached protons in a proton-coupled spectrum. In a standard broadband-decoupled spectrum, they will show smaller couplings to the nearby fluorine atoms.
-
-
Aliphatic Carbons (δ < 120 ppm):
-
-OCH₂CN: The methylene carbon will be found around 55-65 ppm.
-
-CN: The nitrile carbon is typically found in the 115-120 ppm range and will appear as a sharp singlet.
-
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |
| C N | 115 - 118 | s | - |
| -OC H₂CN | 55 - 65 | t (small) | ³JCF ≈ 2-5 Hz |
| C-3 | 118 - 122 | dd | ²JCF ≈ 20-25 Hz, ³JCF ≈ 5-8 Hz |
| C-6 | 110 - 115 | dd | ²JCF ≈ 22-28 Hz, ³JCF ≈ 4-7 Hz |
| C-4 | 100 - 105 | d | ²JCF ≈ 25-30 Hz |
| C-1 | 145 - 150 | dd | ²JCF ≈ 10-15 Hz, ³JCF ≈ 3-6 Hz |
| C-5 | 152 - 157 | d | ¹JCF ≈ 240-250 Hz |
| C-2 | 155 - 160 | d | ¹JCF ≈ 245-255 Hz |
Experimental Protocol for High-Fidelity NMR Data Acquisition
Acquiring clean, interpretable NMR data is contingent on meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed for small organic molecules like the target compound.
Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the sample preparation.
-
Weighing the Analyte: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure adequate signal-to-noise within a reasonable acquisition time.[4]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility, DMSO-d₆ can be used.
-
Dissolution and Internal Standard: Dissolve the sample in approximately 0.6 mL of the deuterated solvent. Add an internal reference standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm for both ¹H and ¹³C spectra.[5] Use a solvent that already contains TMS (e.g., 0.03% v/v) to avoid adding too much.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad or Norell).[6]
-
Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Instrument Workflow
The following diagram outlines the standard workflow for acquiring NMR data on a modern spectrometer.
Caption: Logical workflow for the interpretation of NMR data to confirm molecular structure.
Conclusion
The structural analysis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile by NMR spectroscopy is a clear-cut process when guided by a foundational understanding of chemical principles and executed with a robust experimental protocol. The predicted ¹H and ¹³C NMR data, characterized by distinct chemical shifts and informative H-F and C-F coupling patterns, provide a definitive spectral fingerprint for this molecule. By following the detailed methodologies outlined in this guide, researchers and scientists can confidently verify the synthesis of the target compound, ensuring the integrity of their subsequent research and development efforts.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Powers, D. C., & Paquin, J. F. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]
-
Grigoras, M., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, fluoro, and iodo ring-substituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
-
ResearchGate. (n.f.). An Overview of Fluorine NMR. Retrieved from [Link]
-
Kosobokov, M. D., et al. (2012). Difluoro(trimethylsilyl)acetonitrile: synthesis and fluoroalkylation reactions. Journal of Organic Chemistry. Retrieved from [Link]
-
University of Maryland, Baltimore County Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]
-
Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Foreword: Navigating the Analytical Landscape of Complex Halogenated Aromatics
For researchers, scientists, and professionals in drug development, the structural elucidation of novel chemical entities is a cornerstone of innovation. 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, a compound with potential applications stemming from its unique combination of a halogenated phenoxy group and a nitrile function, presents a distinct analytical challenge. This guide provides an in-depth exploration of the mass spectrometric behavior of this molecule. By dissecting its probable fragmentation patterns and outlining robust analytical methodologies, we aim to equip the scientific community with the expertise to confidently identify and characterize this and structurally related compounds. Our approach is grounded in the fundamental principles of mass spectrometry, drawing parallels from established data on similar chemical structures to forecast the behavior of our target analyte.
Physicochemical Properties and Expected Ionization Behavior
To effectively analyze a compound using mass spectrometry, an understanding of its inherent chemical properties is paramount. 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile possesses a molecular weight of approximately 262.0 g/mol . The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in a roughly 1:1 ratio), will result in a distinctive M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. The molecule's aromatic nature and the presence of electronegative fluorine and bromine atoms, along with the polar nitrile group, influence its volatility and ionization characteristics.
Given these features, several ionization techniques are viable:
-
Electron Ionization (EI): As a "hard" ionization technique, EI is likely to induce significant and informative fragmentation, providing a detailed fingerprint of the molecule's structure.[1] This method is well-suited for coupling with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): A "soft" ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]+) or adducts, which is particularly useful for accurate molecular weight determination, especially when coupled with Liquid Chromatography (LC-MS).
-
Negative Chemical Ionization (NCI): The presence of multiple electronegative halogen atoms makes 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile a strong candidate for NCI, which can offer high sensitivity.
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile under EI is anticipated to be driven by the stability of the resulting fragments. The aromatic ring provides a stable core, while the ether linkage and the substituents offer sites for characteristic cleavages.
A primary fragmentation event is the cleavage of the ether bond, a common pathway for phenoxy derivatives. Additionally, the loss of the bromine atom is a highly probable event in the fragmentation of brominated aromatic compounds.[1]
Diagram: Predicted Electron Ionization Fragmentation of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Caption: Predicted fragmentation pathways of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile under EI-MS.
| Fragment Ion (m/z) | Proposed Structure/Loss | Causality |
| 261/263 | Molecular Ion [C₈H₄BrF₂NO]⁺˙ | The intact ionized molecule, showing the characteristic 1:1 isotopic pattern of bromine. |
| 221/223 | [C₆H₂BrF₂O]⁺ | Loss of the acetonitrile radical (˙CH₂CN), driven by the stability of the resulting phenoxy cation. |
| 193/195 | [C₅H₂BrF₂]⁺ | Subsequent loss of carbon monoxide (CO) from the phenoxy cation, a common fragmentation for phenolic compounds. |
| 182 | [C₈H₄F₂NO]⁺ | Loss of the bromine radical (Br˙), a favorable fragmentation for brominated aromatics. |
| 151 | [C₇H₂F₂N]⁺ | Formation of a cyanodifluorophenyl cation resulting from ether cleavage. |
Recommended Analytical Protocols
To ensure reliable and reproducible results, a validated analytical protocol is essential. The choice between GC-MS and LC-MS/MS will depend on the sample matrix and the specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of semi-volatile compounds like 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Diagram: GC-MS Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known quantity of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane to a final concentration of 1-10 µg/mL.
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Self-Validation: The protocol's validity is confirmed by observing a sharp, symmetrical chromatographic peak for the analyte and a consistent mass spectrum across multiple injections. The characteristic isotopic pattern of bromine should be clearly visible for the molecular ion and bromine-containing fragments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For complex matrices or when higher sensitivity is required, LC-MS/MS is the preferred method.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of 0.1-1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions: Monitor the transition from the precursor ion (the protonated molecule, [M+H]+ at m/z 262/264) to one or two of the most abundant and specific product ions identified from fragmentation studies.
-
Self-Validation: The reliability of the LC-MS/MS method is established through the consistent retention time and the specific precursor-to-product ion transitions. The ratio of the two MRM transitions should remain constant across different concentrations.
Concluding Remarks and Future Perspectives
This guide provides a comprehensive framework for the mass spectrometric analysis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. While direct spectral data for this specific molecule is not widely available, the principles outlined here, based on the known behavior of analogous compounds, offer a robust starting point for its identification and characterization. The proposed GC-MS and LC-MS/MS protocols are designed to be both reliable and adaptable to various laboratory settings. As research into novel halogenated compounds continues to expand, the methodologies and fragmentation logic detailed in this document will serve as a valuable resource for scientists working at the forefront of chemical analysis and drug discovery.
References
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Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-242. [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
MDPI. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
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The Emerging Therapeutic Potential of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives, a novel class of compounds with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and extrapolating from the known bioactivities of structurally related bromophenol and phenoxyacetonitrile analogs, this document explores their promising anticancer and antioxidant properties. We delve into rational drug design principles, propose synthetic strategies, and provide detailed protocols for the in-vitro evaluation of these compounds. Furthermore, potential mechanisms of action, including the modulation of key signaling pathways such as STING, Nrf2, and caspase-mediated apoptosis, are discussed. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics.
Introduction: The Rationale for Investigating 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile Derivatives
The confluence of a brominated phenol moiety with a difluorinated phenoxyacetonitrile scaffold presents a compelling rationale for investigating the biological activities of the title compounds. Bromophenols, naturally occurring in marine organisms, are well-documented to possess a wide array of bioactivities, including antioxidant, antimicrobial, and anticancer effects[1]. The presence of bromine atoms can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacological properties[2].
Concurrently, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical and biological properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins[3]. The phenoxyacetonitrile core itself has been identified as a versatile pharmacophore present in various biologically active molecules[4].
This guide, therefore, explores the untapped potential of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives, hypothesizing that the synergistic combination of these structural features will yield novel compounds with potent and selective biological activities.
Synthetic Strategy: A Proposed Pathway
A plausible and efficient synthetic route for the preparation of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives can be conceptualized through a nucleophilic aromatic substitution reaction. This approach leverages commercially available starting materials and well-established reaction conditions.
Caption: Proposed synthetic pathway for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Experimental Protocol: Synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Materials:
-
4-Bromo-2,5-difluorophenol
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-bromo-2,5-difluorophenol (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-chloroacetonitrile (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (for acetone) or at 80-100 °C (for DMF) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of the solvent used.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on structurally related compounds, 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives are anticipated to exhibit significant anticancer and antioxidant activities.
Anticancer Activity
Halogenated phenols and phenoxy compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The anticancer activity of these derivatives may be mediated through several signaling pathways.
3.1.1. Induction of Apoptosis via Caspase Activation
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Bromophenol derivatives have been shown to trigger apoptosis through both caspase-dependent and -independent pathways[5]. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a central event in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death[6].
Caption: Proposed caspase-mediated apoptotic pathway.
3.1.2. Modulation of the STING Pathway
Recent studies have identified marine bromophenol derivatives as potent agonists of the Stimulator of Interferon Genes (STING) pathway[7]. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response. Furthermore, STING activation can directly induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins such as BCL-2[7].
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom to neutralize free radicals. The presence of electron-donating groups on the aromatic ring enhances this activity. While the precise impact of the bromo and difluoro substituents on the antioxidant potential requires experimental validation, it is plausible that these derivatives will exhibit radical scavenging capabilities.
3.2.1. Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxification enzymes. Many phenolic compounds have been shown to activate the Nrf2 pathway, leading to a robust cellular antioxidant response[8][9]. This is a crucial mechanism for protecting cells from oxidative stress-induced damage.
Caption: Activation of the Nrf2 antioxidant response pathway.
In-Vitro Evaluation: Experimental Protocols
To validate the hypothesized biological activities, a series of in-vitro assays are recommended. The following are detailed protocols for assessing the anticancer and antioxidant potential of the synthesized 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10][11].
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds[12][13][14].
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare serial dilutions from the stock solution.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compound.
Antioxidant Activity: ABTS Radical Cation Decolorization Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for measuring antioxidant activity[15][16][17].
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compounds dissolved in a suitable solvent
-
Trolox or ascorbic acid as a positive control
-
Ethanol or PBS
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•⁺ radical.
-
Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of the ABTS•⁺ radical using the following formula:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation and Interpretation
For a clear and comparative analysis of the biological activities of a series of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives, the quantitative data should be summarized in well-structured tables.
Table 1: In-Vitro Anticancer Activity of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile Derivatives
| Compound ID | R-group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Lead Compound | H | [Insert Value] | [Insert Value] |
| Derivative 1 | [Modification 1] | [Insert Value] | [Insert Value] |
| Derivative 2 | [Modification 2] | [Insert Value] | [Insert Value] |
| Positive Control | Doxorubicin | [Insert Value] | [Insert Value] |
Table 2: In-Vitro Antioxidant Activity of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile Derivatives
| Compound ID | R-group Modification | DPPH Scavenging IC₅₀ (µM) | ABTS TEAC (mM Trolox eq/mM) |
| Lead Compound | H | [Insert Value] | [Insert Value] |
| Derivative 1 | [Modification 1] | [Insert Value] | [Insert Value] |
| Derivative 2 | [Modification 2] | [Insert Value] | [Insert Value] |
| Positive Control | Ascorbic Acid | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
The structural framework of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives holds considerable promise for the development of novel therapeutic agents with potential anticancer and antioxidant activities. The strategic combination of a bromophenol moiety, known for its diverse bioactivities, with a difluorinated phenoxyacetonitrile core provides a fertile ground for lead optimization and the exploration of structure-activity relationships.
Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on the phenoxy ring to elucidate clear structure-activity relationships. Further mechanistic studies are warranted to confirm the involvement of the proposed signaling pathways, including caspase activation, STING modulation, and Nrf2 activation. Promising lead compounds should be advanced to in-vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles. This systematic approach will be instrumental in unlocking the full therapeutic potential of this exciting new class of compounds.
References
- Gülçin, İ., Mshvildadze, V., Gepdiremen, A., & Elias, R. (2006). Antioxidant activity of a new bromophenol from the red alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry, 54(1), 209-214.
- Li, Y., et al. (2022). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 20(5), 316.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
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PubChem. (n.d.). Phenoxyacetonitrile. Retrieved from [Link]
- Scudiero, D. A., et al. (1988). Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. Cancer Research, 48(17), 4827-4833.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
- Scaccia, S., et al. (2011). Modulation of Nrf2/ARE pathway by food polyphenols: a nutritional neuroprotective strategy for cognitive and neurodegenerative disorders. Molecular Neurobiology, 44(2), 192-201.
- Wang, W., et al. (2013). Structure–activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Marine Drugs, 11(7), 2444-2454.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(23), 19062-19066.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
- Li, K., et al. (2007). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides.
- Parreño, M., et al. (2006). Novel triiodophenol derivatives induce caspase-independent mitochondrial cell death in leukemia cells inhibited by Myc. Molecular Cancer Therapeutics, 5(6), 1479-1487.
- Ko, H., et al. (2018). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 16(10), 367.
- Calabrese, V., et al. (2011). Nrf2-mediated pathway activated by Prunus spinosa L. (Rosaceae) fruit extract. Molecules, 16(10), 8566-8583.
- Wang, W., et al. (2012). Structure–activity relationship of anticancer drug candidate quinones. Molecules, 17(8), 8823-8838.
- Kumar, S., & Pandey, A. K. (2013). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Medicinal Plants Research, 7(45), 3326-3333.
- Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity using chromogen radicals: a practical case. Trends in Food Science & Technology, 11(11), 419-421.
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 28(14), 5364.
- Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in marine algae and their bioactivities. Marine Drugs, 9(7), 1273-1292.
- Sembiring, E. N., et al. (2018). Spectrophotometric method for antioxidant activity test and total phenolic determination of red dragon fruit leaves and white dragon fruit leaves. Rasayan Journal of Chemistry, 11(3), 1183-1192.
- Ilyasov, I. R., et al. (2020). ABTS/PP decolorization assay of antioxidant capacity reaction pathways. International Journal of Molecular Sciences, 21(1), 113.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Tufarelli, V., & Laudadio, V. (2016).
- Huber, S. M., et al. (2021).
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Does anyone have a good MTT assay protocol for adherent cells? Retrieved from [Link]
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CIIMAR. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
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Lifestyle Matrix Resource Center. (n.d.). Natural Compounds That Modulate Nrf2 Pathways. Retrieved from [Link]
- Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). A comprehensive exploration of caspase detection methods: from classical approaches to cutting-edge innovations.
- Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832.
Sources
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- 2. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds | MDPI [mdpi.com]
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- 4. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile as a building block in organic synthesis
An In-depth Technical Guide to 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile: A Versatile Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
Foreword: Unlocking Complexity with a Fluorinated Synthon
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. The trifecta of effects—altering basicity, improving metabolic stability, and enhancing membrane permeability—has made fluorinated building blocks indispensable tools for the synthetic chemist. Among these, 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile stands out as a particularly versatile and powerful synthon.
This technical guide provides an in-depth exploration of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, moving beyond a simple cataloging of its properties to offer a nuanced, field-proven perspective on its application. We will delve into its synthesis, explore the causality behind its reactivity, and present detailed protocols for its use in constructing complex molecular architectures. This document is designed for the practicing researcher and drug development professional, offering not just data, but actionable insights grounded in established chemical principles.
Physicochemical Properties and Structural Attributes
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a crystalline solid at room temperature. Its molecular structure is characterized by a 1,4-dibromo-2,5-difluorobenzene core, which serves as a precursor for its synthesis.
| Property | Value |
| Molecular Formula | C₈H₄BrF₂NO |
| Molecular Weight | 248.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-77 °C |
| CAS Number | 1043321-72-9 |
The key to its synthetic utility lies in the orthogonal reactivity of its functional groups. The bromine atom provides a handle for cross-coupling reactions, the nitrile group can be hydrolyzed, reduced, or converted to other functionalities, and the fluoro groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the other sites.
Synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
The most common and industrially scalable synthesis of this building block involves a nucleophilic aromatic substitution (SNAr) reaction. The starting materials are 1,4-dibromo-2,5-difluorobenzene and hydroxyacetonitrile.
Mechanistic Considerations
The SNAr mechanism is facilitated by the electron-withdrawing nature of the two fluorine atoms, which activate the aromatic ring towards nucleophilic attack. The fluorine atom para to the bromine being displaced has a stronger activating effect due to resonance stabilization of the Meisenheimer intermediate. The choice of a non-nucleophilic base is critical to prevent side reactions with the electrophilic sites on the aromatic ring.
Detailed Experimental Protocol
Reaction: Nucleophilic Aromatic Substitution
Materials:
-
1,4-Dibromo-2,5-difluorobenzene
-
Hydroxyacetonitrile (Glycolonitrile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Water (H₂O), deionized
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous acetonitrile (10 volumes), add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add a solution of hydroxyacetonitrile (1.2 eq) in acetonitrile dropwise at room temperature over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Applications in Complex Molecule Synthesis
The strategic placement of the bromo, difluoro, and cyano-methoxy groups makes this compound a powerful intermediate in multi-step syntheses.
Synthesis of Vilazodone
A prominent application of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is in the synthesis of the antidepressant drug Vilazodone. In this synthesis, the building block is first subjected to a Heck coupling reaction, followed by a reduction of the nitrile and subsequent cyclization.
3.1.1. Synthetic Strategy Overview
The synthesis leverages the reactivity of the bromine atom for a palladium-catalyzed Heck coupling with an appropriate alkene. The nitrile group is then reduced to a primary amine, which acts as a nucleophile in a subsequent intramolecular cyclization to form a key piperazine precursor.
3.1.2. Synthetic Pathway Diagram
Caption: Key transformations in the synthesis of Vilazodone from the title compound.
Other Potential Applications
The unique substitution pattern of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile makes it an attractive building block for the synthesis of other complex molecules in areas such as:
-
Agrochemicals: The difluorophenoxy moiety is a common feature in many modern herbicides and fungicides.
-
Materials Science: The compound can be used to synthesize fluorinated polymers and liquid crystals with unique electronic and physical properties.
Safety and Handling
As with all laboratory chemicals, 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a high-value building block whose utility is derived from the orthogonal reactivity of its functional groups. Its synthesis is scalable, and its application in the construction of complex molecules, such as Vilazodone, highlights its importance in modern synthetic chemistry. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile synthon in their own synthetic endeavors.
References
- Title: Process for preparing vilazodone and its salts Source: Google Patents, US20130281687A1 URL
- Title: Process for the preparation of vilazodone hydrochloride Source: Google Patents, US9371302B2 URL
Methodological & Application
Optimized Purification of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile via Normal-Phase Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, a key intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for downstream applications, where process-related impurities can compromise reaction yields, final product purity, and biological activity[1]. This guide moves beyond a simple recitation of steps to explain the underlying principles of the chromatographic separation, enabling researchers to adapt and troubleshoot the method effectively. We detail a robust methodology employing normal-phase column chromatography on silica gel, including preliminary method development with Thin-Layer Chromatography (TLC), a step-by-step column procedure, and a comprehensive troubleshooting guide.
Introduction and Principle of Separation
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a halogenated aromatic compound whose structural complexity necessitates a robust purification strategy. Its molecular structure, featuring a polar nitrile group (-C≡N) and an ether linkage (-O-), balanced by a non-polar bromodifluorophenyl ring, results in intermediate polarity. This characteristic makes it an ideal candidate for normal-phase adsorption chromatography.
The separation mechanism relies on the differential adsorption of the target compound and its impurities onto a polar stationary phase, silica gel, and their subsequent elution by a non-polar mobile phase[2]. Molecules with greater polarity will have stronger interactions with the polar silanol groups (Si-OH) of the silica gel, leading to longer retention times. Conversely, less polar molecules will be eluted more quickly by the mobile phase. By systematically increasing the polarity of the mobile phase, we can achieve a selective elution, separating the desired product from both more polar and less polar impurities.
Pre-Chromatography: Method Development with TLC
Before committing a crude sample to a large-scale column, it is imperative to develop and validate the separation conditions on a small scale using Thin-Layer Chromatography (TLC). This minimizes solvent waste and potential loss of the sample.
Objective: To identify a mobile phase composition that provides a target Retention Factor (Rf) of 0.25-0.35 for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. This Rf range typically ensures optimal separation on a silica gel column, providing a good balance between resolution and elution time.
Materials:
-
TLC Plates: Silica gel 60 F254
-
Solvents: n-Hexane (non-polar), Ethyl Acetate (polar)
-
TLC development chamber
-
Capillary spotters
-
UV lamp (254 nm)
Protocol:
-
Prepare a dilute solution of the crude 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto the baseline of a TLC plate.
-
Prepare several mobile phase systems with varying ratios of n-Hexane to Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Develop the TLC plates in a chamber saturated with the chosen mobile phase[3].
-
Visualize the spots under a UV lamp. The target compound and any UV-active impurities will appear as dark spots.
-
Calculate the Rf value for the main spot in each system:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Select the solvent system that yields an Rf value between 0.25 and 0.35 for the product spot, ensuring it is well-separated from impurity spots.
Table 1: Hypothetical TLC Method Development Data
| Trial | Mobile Phase (n-Hexane:Ethyl Acetate) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Observations |
| 1 | 9:1 | 0.55 | 0.65 | 0.58 | Poor separation, Rf too high. |
| 2 | 8:2 | 0.30 | 0.45 | 0.10 | Optimal. Good separation between product and impurities. |
| 3 | 7:3 | 0.15 | 0.25 | 0.05 | Rf too low, potential for long elution times and band broadening. |
Based on this hypothetical data, an 8:2 n-Hexane:Ethyl Acetate mixture is the optimal mobile phase.
Detailed Protocol: Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column dimensions and solvent volumes should be scaled accordingly for different sample sizes.
Materials and Equipment:
-
Stationary Phase: Silica gel, standard grade (e.g., 60 Å, 230-400 mesh).
-
Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade), ratio determined by TLC.
-
Glass Chromatography Column: 40-50 mm diameter, 400-500 mm length.
-
Sample: Crude 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
-
Additional Reagents: Sand (sea sand, washed), Cotton or glass wool.
-
Apparatus: Fume hood, rotary evaporator, collection tubes/flasks, TLC analysis setup.
Step-by-Step Methodology
1. Column Packing (Slurry Method): a. Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand on top. b. In a separate beaker, prepare a slurry of silica gel in the mobile phase (e.g., 80-100 g of silica in ~400 mL of 8:2 n-Hexane:EtOAc). The consistency should be pourable but not overly dilute. c. With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. d. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. e. Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, never let the silica bed run dry. f. Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
2. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add 2-4 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This process adsorbs the sample onto the silica. c. Carefully add this silica-adsorbed sample powder to the top of the prepared column, creating a thin, even layer. d. Gently overlay the sample layer with the mobile phase.
3. Elution and Fraction Collection: a. Open the stopcock and begin to elute the column with the mobile phase. Maintain a constant head of solvent above the packed bed. b. Collect the eluent in appropriately sized fractions (e.g., 20-25 mL per test tube). c. As the separation progresses, monitor the elution of compounds by spotting every few fractions onto a TLC plate and developing it.
4. Product Isolation: a. Once the TLC analysis shows which fractions contain the pure product, combine these fractions. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. c. Confirm the purity of the final product using HPLC and its identity via spectroscopic methods (NMR, MS).
Visualization of the Purification Workflow
The following diagram illustrates the complete workflow from initial analysis to the final purified compound.
Caption: Workflow for the purification of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect mobile phase polarity. 2. Column overloaded with sample. 3. Column packed unevenly. | 1. Re-optimize the mobile phase with TLC; decrease polarity for better separation. 2. Reduce the sample load (typically 1-5% of silica gel mass). 3. Repack the column carefully, ensuring no air bubbles or cracks. |
| Product Does Not Elute | 1. Mobile phase is not polar enough. 2. Compound is highly polar and strongly adsorbed. | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Consider adding a small percentage (~1%) of methanol or switching to a more polar solvent system. |
| Cracked or Channeled Silica Bed | 1. Silica bed ran dry. 2. Heat generated from solvent interaction with silica. | 1. Always maintain a solvent level above the silica. 2. Pack the column slowly and allow it to equilibrate. Use a pre-mixed mobile phase. |
| Streaking or Tailing of Spots on TLC | 1. Sample is too concentrated. 2. Compound is acidic or basic. 3. Impurities present. | 1. Dilute the sample before spotting. 2. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. 3. This is expected for crude material; the goal is to separate the product from the streaks. |
Safety Precautions
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and its related chemical structures are classified with potential hazards. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[4].
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools[5].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]
-
Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
Chemical Science. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. DOI:10.1039/C9SC04906A. Retrieved from [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for 2-(2-Bromophenyl)-2-propylpentanal. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for ((3-Bromoprop-2-ynyloxy)methyl)benzene. Retrieved from [Link]
-
Mody Chemi Pharma Ltd. (n.d.). Organics Bromo Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmanow.live [pharmanow.live]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Introduction
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a halogenated aromatic ether nitrile, a class of compounds with significant potential as intermediates in the synthesis of novel pharmaceutical and agrochemical agents. The precise control of purity for such intermediates is paramount to ensure the safety, efficacy, and quality of the final active ingredient. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and its process-related impurities.
The developed reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the methodology, rationale behind parameter selection, and a complete protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Analyte Characteristics & Method Rationale
Analyte Structure:
Figure 1: Chemical Structure of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Physicochemical Properties (Predicted):
Based on its structure, 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a moderately polar and hydrophobic molecule. The presence of the aromatic ring, bromine, and fluorine atoms contributes to its hydrophobicity, making it well-suited for reversed-phase chromatography.[4] The nitrile group and ether linkage provide some polarity. The aromatic nature of the molecule suggests strong UV absorbance, enabling sensitive detection.
Chromatographic Strategy:
A reversed-phase HPLC method was selected due to its wide applicability and success in separating compounds of similar polarity.[4][5]
-
Stationary Phase: A C18 (octadecylsilyl) column is a common and effective choice for initial method development due to its hydrophobic nature.[5][6] However, for aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity due to potential π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[7] This can be particularly useful for separating structurally similar aromatic impurities.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient is necessary to ensure the elution of both less retained (more polar) and more retained (more hydrophobic) impurities within a reasonable analysis time while maintaining good peak shape and resolution.[8] The addition of a small amount of acid, such as formic acid, to the mobile phase can help to improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.
-
Detection: Given the aromatic nature of the analyte, a UV detector is the most appropriate choice.[6][9] The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column:
-
Primary: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Alternative: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Reference Standard: 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile (of known purity)
-
Potential Impurity Standards (if available)
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol
The analytical method will be validated according to the ICH Q2(R1) guideline.[1][2][3] The validation will include the following parameters:
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject the diluent to demonstrate the absence of interfering peaks.
-
Inject the standard solution and the sample solution.
-
If available, inject solutions of known impurities to determine their retention times relative to the main peak.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to demonstrate that the degradation products are resolved from the main peak and from each other. Peak purity analysis using a DAD is essential to confirm that the main peak is homogeneous in the presence of any co-eluting peaks.
-
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five standard solutions of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile ranging from 50% to 150% of the nominal concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol: The range will be established based on the linearity, accuracy, and precision data and is expected to be from 50% to 150% of the nominal concentration.
Accuracy
The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value.
-
Protocol:
-
Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo or a sample matrix.
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Calculate the percentage recovery at each level.
-
Precision
The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate preparations of the sample solution at 100% of the nominal concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD) of the assay results.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. Compare the results and calculate the cumulative RSD.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol: Introduce small variations to the method parameters and assess the impact on the results. Parameters to be varied include:
-
Flow rate (±0.1 mL/min)
-
Column temperature (±2 °C)
-
Mobile phase composition (e.g., ±2% organic content)
-
Detection wavelength (±2 nm)
-
Data Presentation & System Suitability
System Suitability
System suitability tests are an integral part of the analytical procedure to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of replicate injections | ≤ 2.0% |
Hypothetical Validation Data Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.25 - 0.75 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD) | ≤ 1.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
| Robustness | The method is robust; no significant impact on results observed. |
Potential Impurity Profile
Based on a likely synthetic route involving the Williamson ether synthesis between 4-bromo-2,5-difluorophenol and chloroacetonitrile, the following impurities could be present:
| Impurity | Potential Source |
| 4-bromo-2,5-difluorophenol | Unreacted starting material |
| Chloroacetonitrile | Unreacted starting material |
| Impurities from starting materials | Impurities in raw materials |
| By-products of the synthesis | Side reactions |
| Degradation products | Instability of the product |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC purity analysis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Method Validation Logic
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. agilent.com [agilent.com]
- 7. mac-mod.com [mac-mod.com]
- 8. youtube.com [youtube.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this specific Williamson ether synthesis, providing in-depth troubleshooting advice and scientifically grounded explanations to ensure the integrity and success of your experiments.
I. Reaction Overview and Mechanism
The synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is a classic example of the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism where a phenoxide ion, generated by deprotonating 4-Bromo-2,5-difluorophenol with a suitable base, acts as a nucleophile.[1][2] This nucleophile then attacks the electrophilic carbon of bromoacetonitrile, displacing the bromide leaving group to form the desired ether product.[1][3]
Given the nature of the reactants and the reaction mechanism, several side reactions can occur, impacting the yield and purity of the final product. Understanding these potential pitfalls is the first step toward effective troubleshooting.
Caption: General workflow for the synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations for their causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction yield is consistently low, or I'm only recovering my starting materials. What are the likely causes and how can I improve it?
Answer:
Low or no yield in this synthesis typically points to one of three primary issues: incomplete deprotonation of the phenol, unfavorable reaction conditions, or degradation of reactants.
Causality and Protocol Validation:
-
Incomplete Deprotonation: The Williamson ether synthesis is contingent upon the formation of the phenoxide nucleophile. If the base used is not strong enough to deprotonate the 4-Bromo-2,5-difluorophenol sufficiently, the concentration of the active nucleophile will be low, leading to a sluggish or stalled reaction.[4] While 4-Bromo-2,5-difluorophenol is acidic, a moderately strong base is still required.
-
Reaction Conditions: The S(_N)2 reaction is sensitive to temperature and solvent.[4] Insufficient heat may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. The choice of solvent is also critical; polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[4]
-
Reagent Quality: The stability of bromoacetonitrile can be a concern. It is a lachrymator and can be sensitive to moisture and light.[5][6] Degradation of this starting material will directly impact the yield.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | If using a weak base like NaHCO₃, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] For particularly stubborn reactions, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[4][7] | Stronger bases ensure a higher equilibrium concentration of the reactive phenoxide ion, driving the reaction forward. |
| Solvent Choice | Use a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][4] | These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion. Protic solvents can hydrogen-bond with the phenoxide, reducing its reactivity.[4] |
| Temperature | Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point.[4] Monitor the reaction progress by TLC. | Increased temperature provides the necessary activation energy for the S(_N)2 reaction. However, excessive heat can promote side reactions.[1] |
| Reagent Handling | Ensure the 4-Bromo-2,5-difluorophenol is dry. Use freshly opened or properly stored bromoacetonitrile. | Moisture can quench strong bases and potentially lead to hydrolysis of the nitrile group. |
Issue 2: Presence of C-Alkylated Byproducts
Question: I've isolated my product, but spectroscopic analysis (NMR, MS) indicates the presence of an isomer. I suspect C-alkylation has occurred. Why is this happening and how can I prevent it?
Answer:
The formation of C-alkylated byproducts is a known complication in the alkylation of phenols.[1][4] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring.[4]
Mechanistic Insight:
While O-alkylation is generally kinetically and thermodynamically favored, certain conditions can promote competitive C-alkylation at the ortho and para positions of the phenol.
Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.
Factors Influencing C- vs. O-Alkylation and Preventative Measures:
| Factor | Influence on Selectivity | Recommended Action |
| Solvent | Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[2][4] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more accessible for attack.[2] | Use DMF or acetonitrile as the solvent. |
| Counter-ion | The nature of the cation associated with the phenoxide can influence the site of alkylation. | While more difficult to control directly without changing the base, using potassium or cesium bases is generally effective for O-alkylation. |
| Phase Transfer Catalyst | A phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the rate of O-alkylation by helping to bring the phenoxide ion into the organic phase where the alkylating agent is located.[4] | Consider adding a catalytic amount (e.g., 5 mol%) of TBAB to the reaction mixture. |
Issue 3: Hydrolysis of the Nitrile Group
Question: My product analysis shows the presence of 2-(4-Bromo-2,5-difluoro-phenoxy)acetamide or 2-(4-Bromo-2,5-difluoro-phenoxy)acetic acid. How is this happening?
Answer:
The presence of the corresponding amide or carboxylic acid is a clear indication that the nitrile group of your product (or the bromoacetonitrile starting material) has undergone hydrolysis.[8][9]
Chemical Rationale:
Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, particularly with heating.[10][11] While the reaction is typically run under basic conditions, the workup procedure often involves acidification, creating an environment where hydrolysis can occur.
Prevention and Mitigation Strategies:
-
Anhydrous Reaction Conditions: Ensure all reagents and solvents are anhydrous. While the primary reason is to prevent quenching the base, it also minimizes the water available for hydrolysis.
-
Controlled Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture carefully and proceed with extraction promptly.
-
Reaction Monitoring: If the reaction is heated for an extended period, there is a higher chance of nitrile hydrolysis. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different alkylating agent, for example, a secondary or tertiary alkyl halide?
A1: It is strongly discouraged. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][3]
-
Primary alkyl halides (like bromoacetonitrile) are ideal for S(_N)2 reactions.[1][3]
-
Secondary alkyl halides will lead to a mixture of the desired ether (S(_N)2 product) and an alkene (E2 elimination product), resulting in lower yields and difficult purification.[3]
-
Tertiary alkyl halides will almost exclusively undergo E2 elimination in the presence of a strong base/nucleophile like a phenoxide, yielding an alkene instead of an ether.[3][4][12]
Q2: What is the best base for this synthesis?
A2: A common and effective choice is potassium carbonate (K₂CO₃).[7] It is strong enough to deprotonate the phenol but is not so harsh as to promote significant side reactions. For more challenging syntheses, cesium carbonate (Cs₂CO₃) can be more effective. Sodium hydride (NaH) is a very strong base that can be used but requires strict anhydrous conditions to prevent quenching and potential safety hazards.[4][7]
Q3: My reaction seems to be very slow. What can I do?
A3: If the reaction is proceeding slowly, first ensure that your base is strong enough and your solvent is appropriate (a polar aprotic solvent).[4] If these conditions are met, you can try increasing the reaction temperature in increments (e.g., to 80-100 °C) while monitoring for the appearance of degradation products by TLC.[4] Adding a phase transfer catalyst can also sometimes accelerate the reaction.[4]
Q4: Are there any specific safety precautions I should take with bromoacetonitrile?
A4: Yes, bromoacetonitrile is a toxic and lachrymatory substance.[5][6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation of vapors and contact with skin and eyes.[5][6]
IV. Experimental Protocol Example
Below is a general, self-validating protocol for the synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Materials:
-
4-Bromo-2,5-difluorophenol
-
Bromoacetonitrile
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Brine solution
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2,5-difluorophenol (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add bromoacetonitrile (1.1 - 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
V. References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-difluorophenol. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
-
ACS Publications. (n.d.). Alkylation of Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US3755412A - Alkylation of acetonitriles. Retrieved from
-
Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene. Retrieved from
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]
-
Phase-Transfer Catalysis. (n.d.). Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions. Retrieved from [Link]
-
CrashCourse. (2021, March 4). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. YouTube. Retrieved from [Link]
-
The Synthetic Workshop. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
ChemRxiv. (2022, March 24). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromo-4,5-difluorophenol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, July 11). Is it possible to perform O-methylations in acetonitrile. Retrieved from [Link]
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- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Byproduct Analysis in 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile Synthesis
Answering the user's request.
As a Senior Application Scientist, this guide provides targeted troubleshooting for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. The following question-and-answer-based guide addresses common challenges related to byproduct formation, reaction optimization, and purification.
Troubleshooting Guide: Common Synthetic Challenges
This section focuses on diagnosing and resolving specific issues encountered during the synthesis, which is typically a Williamson ether synthesis.[1][2] This reaction involves the SN2 reaction of an alkoxide (formed from 4-Bromo-2,5-difluorophenol) with an alkyl halide (chloroacetonitrile).[1][2][3][4]
Question 1: My reaction yield is poor, and HPLC analysis shows multiple unknown peaks. What are the likely side reactions and how can I mitigate them?
Answer: Low yields and a complex impurity profile are common hurdles. The primary cause is often competing side reactions inherent to the Williamson ether synthesis, especially when using a phenoxide nucleophile.
Primary Side Reactions:
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] Alkylation at the carbon atoms ortho or para to the hydroxyl group can lead to isomeric impurities that may be difficult to separate from the final product.
-
Base-Catalyzed Elimination: The alkylating agent can undergo elimination reactions, especially under strong basic conditions or at elevated temperatures.[1][2]
-
Hydrolysis: The synthesis is highly sensitive to moisture.[5] Any water present can hydrolyze the chloroacetonitrile or consume the strong base, reducing the overall efficiency.[5]
-
Unreacted Starting Materials: Incomplete deprotonation of the phenol or insufficient reaction time can leave significant amounts of starting materials in the crude product.[6][7]
Strategic Solutions:
-
Optimize Base and Solvent:
-
Base: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃). Overly strong bases like sodium hydride (NaH) can promote side reactions.[6][8] Ensure you are using the correct stoichiometry to fully deprotonate the phenol without having a large excess.
-
Solvent: Employ a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the phenoxide.[5][6] Crucially, the solvent must be anhydrous to prevent hydrolysis.[5]
-
-
Temperature and Time Control:
-
Run the reaction at the lowest temperature that affords a reasonable rate (typically 50-100 °C).[5][6][8] Higher temperatures can favor elimination and C-alkylation.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[5]
-
-
Maintain an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere prevents potential oxidation of the electron-rich phenol starting material.
Question 2: I have identified a significant impurity with a mass corresponding to a dialkylated product. What causes this and how can it be prevented?
Answer: The formation of a dialkylated byproduct, where the 4-Bromo-2,5-difluorophenol has reacted with two molecules of chloroacetonitrile, is typically a result of both O- and C-alkylation occurring on the same molecule.
Root Causes and Prevention:
-
Incorrect Stoichiometry: Using a large excess of chloroacetonitrile is the most common cause.
-
Solution: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the alkylating agent to drive the reaction to completion without promoting secondary alkylation.
-
-
High Reaction Temperature or Prolonged Time: These conditions can provide the activation energy for the less-favored C-alkylation to occur after the initial, faster O-alkylation is complete.
-
Solution: As mentioned previously, maintain careful temperature control and monitor the reaction to quench it once the starting phenol is consumed.
-
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis and purification of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Question 1: What are the best analytical methods for monitoring reaction progress and characterizing impurities?
Answer: A multi-technique approach is essential for robust analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative analysis of purity and impurity profiling due to its high resolution and sensitivity.[9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown byproducts by providing molecular weight information for the peaks observed in the HPLC chromatogram.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive for the structural elucidation of the final product and any isolated impurities.[10][12]
-
Gas Chromatography (GC): Can be used if the compound and its impurities are volatile and thermally stable.[10]
Starting HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Question 2: How can I efficiently remove unreacted 4-Bromo-2,5-difluorophenol from my final product?
Answer: The acidic nature of the starting phenol provides a straightforward method for its removal.
Purification Strategy:
-
Aqueous Base Wash: During the workup procedure, wash the organic layer containing the crude product with a dilute aqueous base solution (e.g., 1-5% NaOH or K₂CO₃).
-
Mechanism: The base will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer. The desired ether product is not acidic and will remain in the organic layer.
-
Further Purification: If residual phenol or other impurities remain, silica gel column chromatography is a highly effective secondary purification step.[12]
Visualized Workflows and Pathways
To better illustrate the process, the following diagrams outline the synthetic pathway and a logical workflow for byproduct analysis.
Caption: Desired synthetic pathway and common side reactions.
Caption: A systematic workflow for byproduct analysis and resolution.
References
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
- Process for preparing 2,4-difluorocyanobenzene.
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses Procedure. [Link]
-
Williamson Ether synthesis. Reddit. [Link]
-
4-Bromo-2,5-difluorophenol. PubChem. [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
The Different Types of Pharmaceutical Impurities. Moravek, Inc. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
4-Bromo-2,5-difluorobenzonitrile. PubChem. [Link]
-
Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Preparing Ethers. Chemistry LibreTexts. [Link]
-
PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. European Patent Office. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]
Technical Support Center: 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile Purification
Welcome to the technical support guide for the purification of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance is structured to address practical challenges encountered during the synthesis and purification of this important chemical intermediate.
Introduction to Purification Challenges
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is typically synthesized via a Williamson ether synthesis, reacting a substituted phenol (4-bromo-2,5-difluorophenol) with an activated acetonitrile derivative like bromoacetonitrile.[1][2] While the synthesis is straightforward, purification of the final product can present several challenges. Common issues include the removal of unreacted starting materials, separation from side-products, and achieving the desired physical form (i.e., a crystalline solid vs. an oil). The fluorinated nature of the aromatic ring can also influence the compound's stability and chromatographic behavior.[3][4]
This guide is designed to provide a logical, step-by-step approach to overcoming these purification hurdles, ensuring high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile in a question-and-answer format.
Issue 1: My final product is an oil, not the expected solid. How can I induce crystallization?
Answer: Oiling out is a common issue, especially when residual solvents or minor impurities are present. Here are several techniques to address this, from simplest to most involved:
-
Trituration: This is the first method you should attempt. Add a non-polar solvent in which the product is poorly soluble, such as hexanes or petroleum ether.[5] Stir the oil vigorously with a spatula, scratching the side of the flask. This mechanical action can break the supersaturation and provide nucleation sites for crystal growth.
-
Solvent Co-evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane (DCM). Add a larger volume of a non-polar anti-solvent like hexanes. Remove the solvents on a rotary evaporator. The goal is to remove the more volatile, better solvent (DCM) first, leaving the product in a supersaturated solution of the poor solvent (hexanes), which often promotes precipitation.
-
Recrystallization: If trituration fails, a full recrystallization is necessary. The key is finding a suitable solvent or solvent system where the product is soluble at high temperatures but insoluble at low temperatures.
-
Expert Tip: For halogenated aromatic compounds, a two-solvent system is often effective.[6][7] A good starting point is dissolving the compound in a minimal amount of a moderately polar solvent like ethyl acetate or acetone, heating gently, and then slowly adding a non-polar anti-solvent like hexanes or heptane until the solution becomes slightly cloudy (the cloud point).[8] Then, add a drop or two of the polar solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Issue 2: Thin Layer Chromatography (TLC) shows the presence of starting materials in my crude product. What is the best way to remove them?
Answer: The most effective method for removing unreacted starting materials (4-bromo-2,5-difluorophenol and bromoacetonitrile) is flash column chromatography on silica gel.[9][10]
-
Rationale: The starting phenol is significantly more polar than the desired ether product due to its hydroxyl group. Bromoacetonitrile is also a polar, small molecule. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel.[10] The less polar product will elute from the column faster than the more polar starting materials.
-
Step-by-Step Protocol for Column Chromatography:
-
Solvent System Selection: First, determine the optimal mobile phase using TLC. A good target is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.[10]
-
Start with a low-polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity.[5]
-
-
Column Packing: Pack a column with silica gel using the selected mobile phase (or a slightly less polar version of it). Ensure the packing is uniform and free of air bubbles to prevent channeling.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Issue 3: I'm seeing a persistent impurity with a similar Rf to my product. How can I improve the separation?
Answer: Co-eluting impurities are a common challenge. This often points to a side product with similar polarity, such as an isomer or a related ether.
-
Potential Cause: A possible side reaction in Williamson ether synthesis is C-alkylation of the phenoxide, though O-alkylation is generally favored.[11][12] Another possibility is the presence of an isomeric starting material.
-
Troubleshooting Strategies:
-
Optimize the Mobile Phase: Small changes to the solvent system can significantly impact separation. If you are using an ethyl acetate/hexanes system, try switching to a diethyl ether/hexanes or a dichloromethane/hexanes system.[5] These solvents have different selectivities and may resolve the overlapping spots.
-
Consider a Different Stationary Phase: While silica gel is standard, other stationary phases can offer different selectivities. For challenging separations, consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano (CN).
-
Recrystallization: If the impurity level is low, a carefully executed recrystallization can be very effective. The impurity may remain in the mother liquor, enriching the crystalline product.
-
Issue 4: My yield is very low after purification. Where could I be losing my product?
Answer: Low yield can result from several factors, from an incomplete reaction to losses during the workup and purification steps.
-
Reaction Incompleteness: Ensure the reaction has gone to completion by monitoring with TLC before starting the workup. In a Williamson ether synthesis, using a strong base like sodium hydride (NaH) to fully deprotonate the phenol ensures the formation of the reactive alkoxide.[13] The reaction may also require heating (typically 50-100 °C) and sufficient time (1-8 hours).[14]
-
Workup Losses: During aqueous extraction, ensure the pH is appropriate. The product is neutral, but unreacted phenol is acidic and will be extracted into a basic aqueous layer (e.g., NaOH solution). Multiple extractions (e.g., 3x with an organic solvent) of the aqueous layer are crucial to recover all the product.
-
Chromatography Losses: Using too much silica gel or a very long column can lead to product loss through irreversible adsorption or "streaking." Use a silica-to-crude product weight ratio of about 30:1 to 50:1 for good separation without excessive retention.
-
Volatility: While this specific compound is not extremely volatile, some related small molecules can be. Avoid excessive heat or very high vacuum during solvent removal if you suspect product loss.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile after the initial reaction workup.
Caption: General purification workflow for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting common purification issues.
Data Summary Tables
Table 1: Recommended Solvent Systems for Column Chromatography [5][9]
| Solvent System (v/v) | Polarity | Typical Application |
| 5-20% Ethyl Acetate / Hexanes | Low to Medium | Good starting point for general purification. |
| 5-20% Diethyl Ether / Hexanes | Low to Medium | Alternative to EtOAc, offers different selectivity. |
| 10-30% Dichloromethane / Hexanes | Low to Medium | Good for compounds that have poor solubility in hexanes. |
| 1-5% Methanol / Dichloromethane | High | For eluting highly polar impurities or starting materials. |
Table 2: Potential Impurities and Their Characteristics
| Compound | Structure | Expected Polarity | Identification Notes |
| Product | 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile | Medium | Target compound, should be a major spot on TLC. |
| Starting Material | 4-Bromo-2,5-difluorophenol | High | More polar than the product (lower Rf on silica TLC). |
| Starting Material | Bromoacetonitrile | High | Polar, may streak on TLC. Can be removed with an aqueous wash.[1][15] |
| Side Product | Bis-alkylation Product | Low | Less polar than the product (higher Rf). Arises from reaction with a second phenoxide molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile? A: Pure 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is typically a white to off-white solid. Halogenated and nitrilated aromatic compounds are generally stable under standard laboratory conditions (room temperature, protected from light). The carbon-fluorine bond is exceptionally strong, contributing to the molecule's overall stability.[3] However, it is good practice to store it in a cool, dark, and dry place.
Q2: Can I use distillation for purification? A: While some related simple nitriles can be purified by vacuum distillation, it is generally not recommended for this compound.[16] Its relatively high molecular weight and boiling point mean that high temperatures would be required, which could lead to decomposition. Column chromatography and recrystallization are much safer and more effective methods.
Q3: Are there any specific safety precautions I should take? A: Yes. Bromoacetonitrile, a potential starting material, is toxic and lachrymatory.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The final product, like many halogenated organic compounds, should be handled with care. Refer to the Safety Data Sheet (SDS) for detailed handling information.[17]
Q4: My NMR spectrum looks clean, but the melting point is broad. What does this indicate? A: A broad melting point range is a classic sign of impurity, even if it's not readily apparent by ¹H NMR. The impurity might lack protons (e.g., a salt or a fully substituted aromatic byproduct) or its signals may be hidden under your product's signals. It could also indicate the presence of different crystalline forms (polymorphs). In this case, an additional purification step, such as recrystallization from a different solvent system, is recommended to see if the melting point sharpens.
References
- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 23, 2026, from [Link]
-
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' | University of Oxford. (2025, March 27). Retrieved January 23, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Column chromatography - Columbia University. (n.d.). Retrieved January 23, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Surface Fluorination to Boost the Stability of the Fe/N/C Cathode in Proton Exchange Membrane Fuel Cells - ResearchGate. (2017, November 30). Retrieved January 23, 2026, from [Link]
- CN114751842A - Preparation method of bromoacetonitrile - Google Patents. (n.d.).
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2021, July 5). Retrieved January 23, 2026, from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - ResearchGate. (2025, August 14). Retrieved January 23, 2026, from [Link]
-
Column chromatography. (n.d.). Retrieved January 23, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
Different Solvents Yield Alternative Crystal Forms Through Aromatic, Halogen Bonding and Hydrogen Bonding Competition | Request PDF - ResearchGate. (2025, August 10). Retrieved January 23, 2026, from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder - American Chemical Society. (2026, January 12). Retrieved January 23, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved January 23, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 23, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved January 23, 2026, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved January 23, 2026, from [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - European Patent Office - EP 3280710 B1. (2016, April 8). Retrieved January 23, 2026, from [Link]
Sources
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- 16. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: Temperature Control in the Synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the nuances of this specific Williamson ether synthesis, with a critical focus on temperature management. Precise temperature control is paramount for achieving high yield and purity, and this guide provides in-depth, field-proven insights to help you master this reaction.
Section 1: The Critical Role of Temperature: A Mechanistic Overview
The synthesis of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile is typically achieved via a Williamson ether synthesis, an SN2 reaction between the phenoxide of 4-bromo-2,5-difluorophenol and a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).[1][2] The reaction rate and selectivity are profoundly influenced by temperature, which governs the balance between the desired reaction pathway and competing side reactions.
Why is Temperature So Critical? The Kinetic vs. Thermodynamic Dilemma
In any chemical reaction, reactants must overcome an energy barrier (activation energy, Ea) to form products. Temperature provides the necessary energy for this to occur. However, when multiple reaction pathways are possible, temperature can dictate which product is favored.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction pathway with the lowest activation energy will proceed the fastest, even if the resulting product is less stable. This is the kinetic product . For the desired SN2 reaction, operating under kinetic control is often ideal.[3][4]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome higher activation barriers and explore various pathways. Over time, the reaction will favor the formation of the most stable product, the thermodynamic product , even if it forms more slowly.[3][5] This often leads to undesired byproducts in this synthesis.
Excessive heat can promote side reactions such as elimination or decomposition, drastically reducing the yield and purity of the target molecule.[6]
Caption: Kinetic vs. Thermodynamic Pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for this reaction?
A typical Williamson ether synthesis is conducted between 50 to 100 °C.[2] For the synthesis of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile, a starting temperature of 80 °C in a polar aprotic solvent like acetone or dimethyl sulfoxide (DMSO) is a well-documented and effective condition.[1] It is crucial to monitor the reaction's progress via TLC or LC-MS to determine if adjustments are necessary.
Q2: My reaction is very slow. Can I just increase the heat indefinitely?
No. While a modest increase in temperature (e.g., in 5-10 °C increments) can increase the reaction rate, excessive heat is detrimental. High temperatures (e.g., >110-120 °C) can lead to the decomposition of the starting materials or product and promote the formation of impurities. If the reaction is slow, first ensure your reagents are pure and your solvent is anhydrous before cautiously increasing the temperature.
Q3: Is this reaction exothermic? What are the risks?
Yes, like many ether formations, this reaction can be exothermic, meaning it releases heat.[7][8] On a small, laboratory scale, this is often manageable with standard glassware. However, during scale-up, the heat generated can accumulate, leading to a rapid temperature increase—a phenomenon known as a "runaway reaction." This can cause the solvent to boil violently and increase the rate of side reactions.
Safety Protocol for Exothermic Reactions:
-
Always use an internal thermometer to monitor the reaction temperature accurately.[9]
-
During scale-up, add one of the reagents portion-wise or via a dropping funnel to control the rate of reaction.
-
Ensure efficient stirring to dissipate heat evenly.
-
Have an ice bath ready to cool the reaction vessel if the temperature rises unexpectedly.
Q4: How does my choice of base and solvent affect the optimal temperature?
The base and solvent system is intrinsically linked to the required temperature.
-
Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred because they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic, which can increase reaction rates at lower temperatures.[2]
-
Bases: A strong base like sodium hydride (NaH) will deprotonate the phenol quickly and may allow for lower reaction temperatures. However, weaker bases like potassium carbonate (K2CO3) are often sufficient and safer.[1] Reactions with weaker bases may require slightly higher temperatures to achieve a reasonable rate.
Section 3: Troubleshooting Guide
Caption: Troubleshooting Workflow for Temperature Issues.
Problem: Low or No Product Yield
-
Potential Cause 1: Temperature is too low. The reaction lacks sufficient activation energy to proceed at a practical rate.
-
Diagnostic: After several hours at the initial temperature (e.g., 80 °C), a TLC or LC-MS analysis shows a large amount of unreacted 4-bromo-2,5-difluorophenol.
-
Solution: Increase the reaction temperature by 10 °C and continue to monitor the reaction every 1-2 hours. Repeat if necessary, but avoid exceeding 110-120 °C.
-
-
Potential Cause 2: Insufficient reaction time. The reaction may simply need more time to reach completion at the given temperature.
-
Diagnostic: TLC or LC-MS shows the slow formation of the product over time, with starting material still present.
-
Solution: Allow the reaction to proceed for a longer duration (e.g., 8-24 hours) at the set temperature before considering a temperature increase.
-
Problem: Significant Formation of Impurities
-
Potential Cause: Temperature is too high. This is the most common reason for impurity formation. Excess thermal energy is promoting alternative reaction pathways (thermodynamic control) or causing decomposition.
-
Diagnostic: TLC analysis shows multiple new spots in addition to the starting material and desired product. The reaction mixture may darken significantly.
-
Solution: Repeat the reaction at a lower temperature (e.g., decrease from 80 °C to 70 °C). While the reaction may be slower, the selectivity for the desired product should improve. Consider using a milder base (e.g., K2CO3 instead of NaH) which can also help reduce side reactions.[6]
-
Problem: Reaction Temperature Spikes Uncontrollably
-
Potential Cause: Unmanaged exothermic event. This typically occurs during the initial mixing of reagents on a larger scale.
-
Diagnostic: The internal thermometer shows a rapid rise in temperature that continues even after the external heating source is removed.
-
Solution: Immediately apply external cooling using an ice-water bath. If adding a reagent, stop the addition immediately. For future attempts, ensure the rate of addition is slow and controlled, and that the cooling capacity is sufficient for the scale of the reaction.
-
Section 4: Recommended Baseline Experimental Protocol
This protocol provides a validated starting point. Temperature should be optimized based on your specific laboratory setup and in-process monitoring.
Materials:
-
4-bromo-2,5-difluorophenol
-
Bromoacetonitrile (or Chloroacetonitrile)
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetone (anhydrous)
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and internal thermometer.
Procedure:
-
To a dry reaction flask under a nitrogen atmosphere, add 4-bromo-2,5-difluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Begin vigorous stirring.
-
Add bromoacetonitrile (1.1 eq) to the mixture.
-
Place an internal thermometer into the reaction mixture, ensuring the bulb is submerged.
-
Heat the reaction mixture to a target internal temperature of 80 °C using a heating mantle or oil bath.
-
Maintain the temperature at 80 °C (± 2 °C) and monitor the reaction progress by TLC or LC-MS every 2 hours.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Proceed with standard aqueous workup and purification by recrystallization or column chromatography.
Section 5: Data Summary Table
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | 70-90 °C | Balances reaction rate and selectivity. Start at 80 °C and adjust based on monitoring.[1] |
| Solvent | Acetone, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity and reaction rate.[2] |
| Base | K2CO3, Cs2CO3 | Mild bases are effective and minimize side reactions. |
| Reaction Time | 2-8 hours | Highly dependent on temperature, scale, and reagents. Must be determined by monitoring.[2] |
Section 6: Advanced Optimization: The Role of Phase-Transfer Catalysis
For reactions that are sluggish even at higher temperatures, or to improve efficiency under milder conditions, Phase-Transfer Catalysis (PTC) is an excellent strategy. A catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide anion from the solid phase (or an aqueous phase) into the organic phase where the reaction occurs. This can dramatically increase the reaction rate at lower temperatures, thereby improving yield and purity by avoiding thermally-induced side reactions.[10]
References
- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents.
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents.
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diphenylacetonitrile - Organic Syntheses Procedure. Available at: [Link]
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Williamson ether synthesis - Wikipedia. Available at: [Link]
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PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - European Patent Office. Available at: [Link]
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Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses Procedure. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
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Thermodynamic and Kinetic Products - Master Organic Chemistry. Available at: [Link]
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Exothermic Reactions: It's Energy Release and Applications - Walsh Medical Media. Available at: [Link]
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Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
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(PDF) Coupling Exothermic and Endothermic Reactions in Plug-Flow Reactor−Separation−Recycle Systems - ResearchGate. Available at: [Link]
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Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
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14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
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Exothermic Reactions Explained | The Chemistry Blog. Available at: [Link]
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Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. Available at: [Link]
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Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]
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Exothermic reaction - Wikipedia. Available at: [Link]
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Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
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PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS - eGyanKosh. Available at: [Link]
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Williamson Ether synthesis : r/OrganicChemistry - Reddit. Available at: [Link]
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11.8: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]
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Phase transfer catalysts – Knowledge and References - Taylor & Francis. Available at: [Link]
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Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. Available at: [Link]
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Degradation of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and its prevention
Welcome to the technical support center for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide expert advice on the handling, stability, and troubleshooting of experiments involving this compound. Our goal is to ensure the integrity of your research by minimizing compound degradation and offering solutions to common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid storing solutions for extended periods, even at low temperatures. If storage is necessary, perform a stability study to determine the acceptable storage duration and conditions. |
| Incompatibility with the solvent or other reagents. | Ensure the compound is soluble and stable in your chosen solvent. Acetonitrile and toluene are often suitable solvents for similar compounds.[1] Avoid highly acidic or basic conditions unless required for a specific reaction, as these can promote hydrolysis of the nitrile group or ether linkage. | |
| Appearance of new, unexpected peaks in your chromatogram over time. | The compound is degrading into one or more new products. | Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[2][3][4][5][6] This typically involves a gradient elution on a C8 or C18 column.[1][6] Use a photodiode array (PDA) detector to assess peak purity. |
| Contamination of the sample or analytical system. | Run a blank injection of your solvent to check for system contamination. Ensure proper cleaning procedures for all glassware and equipment. | |
| Loss of compound during sample workup or purification. | Thermal degradation if heat is applied. | Avoid high temperatures during solvent evaporation or other steps. Use a rotary evaporator at reduced pressure and moderate temperature. For GC analysis, use lower injection and column temperatures to prevent on-column degradation, such as debromination.[1] |
| Photodegradation from exposure to light. | Protect solutions and solid material from direct light, especially UV light. Use amber vials or wrap containers in aluminum foil.[7][8][9] | |
| Discoloration of the solid compound or solutions. | This can be a visual indicator of degradation. | Do not use discolored material. Store the compound in a cool, dark, and dry place as recommended in safety data sheets.[10] |
Frequently Asked Questions (FAQs)
Compound Stability and Storage
Q1: What are the primary degradation pathways for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile?
A1: Based on its structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The ether linkage can also be susceptible to cleavage under harsh conditions.
-
Photodegradation: Aromatic bromine compounds are known to be susceptible to photodegradation, which can involve the cleavage of the carbon-bromine bond to form debrominated species.[11] The ether linkage may also be a point of cleavage under UV irradiation.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule. For similar brominated flame retardants, thermal decomposition can result in the formation of various brominated and non-brominated aromatic compounds, such as bromophenols.[12]
Q2: How should I properly store 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile?
A2: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[10] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation. For solutions, it is always best to prepare them fresh. If short-term storage is necessary, store in a tightly capped vial at low temperature (e.g., 4°C or -20°C) and protected from light.
Experimental Design and Execution
Q3: What solvents are recommended for dissolving 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile?
A3: Based on similar compounds, acetonitrile and toluene are generally good choices for dissolution.[1] Always perform a small-scale solubility test to ensure the compound fully dissolves and the solution is stable. Avoid solvents that may be reactive, such as those containing strong acids, bases, or nucleophiles, unless they are part of the intended reaction.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: While specific incompatibility data for this compound is limited, caution should be exercised when using strong oxidizing agents, strong acids, and strong bases, as they can promote degradation. Some brominating agents, like N-bromosuccinimide (NBS), have shown incompatibilities with certain solvents like amides and THF, which could be relevant if this compound is used in bromination reactions.[13]
Analytical Troubleshooting
Q5: I see an unexpected peak in my HPLC analysis. How can I identify if it's a degradation product?
A5: A systematic approach is necessary:
-
Peak Purity Analysis: Use a PDA detector to check the peak purity of your main compound.
-
Forced Degradation Study: Intentionally degrade a sample of your compound under various stress conditions (acid, base, heat, light, oxidation) and analyze the resulting solutions.[3] This will help you identify the retention times of potential degradation products.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the unknown peak. This can provide valuable information about its structure and help in its identification.[2]
Q6: What are the recommended starting conditions for developing an HPLC method for this compound?
A6: A good starting point for a stability-indicating reversed-phase HPLC method would be:
-
Mobile Phase A: 0.1% Formic acid or phosphoric acid in water.[5][6]
-
Gradient: A broad gradient from low to high organic content (e.g., 5% to 95% B) over 10-20 minutes.[6]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV scan).
-
Column Temperature: 30-40°C.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA detector
-
pH meter
Procedure:
-
Acid Hydrolysis: Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Prepare a solution of the compound in a mixture of acetonitrile and 0.1 M NaOH.[3] Heat at 60-80°C for a specified time. Cool, neutralize, and dilute for HPLC analysis.
-
Oxidative Degradation: Prepare a solution of the compound in acetonitrile and treat it with 3% H₂O₂ at room temperature.[3] Monitor the reaction over time by HPLC.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, reflux a solution of the compound in a suitable solvent. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) for a defined period.[7] Analyze the sample by HPLC.
-
Analysis: Analyze all stressed samples by a suitable HPLC method, comparing the chromatograms to that of an unstressed control sample.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.
References
-
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. development and validation of a stability indicating and lcms compatible uplc method for estimation. [Link]
-
Chemical Science International Journal. Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. [Link]
-
ResearchGate. Photoexcitation Dynamics of Bromodiphenyl Ethers in Acetonitrile-d3 by Femtosecond Time-Resolved Infrared Spectroscopy. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
ResearchGate. Incompatibilities between N-Bromosuccinimide and Solvents. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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ResearchGate. GC-MS chromatograms obtained at different reaction time (5–100 min)... [Link]
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ResearchGate. Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product. [Link]
-
PubMed. Development and validation of the stability indicating RP-UHPLC method for the determination of the chemical purity and assay of bimatoprost. [Link]
-
ResearchGate. GC-MS spectrum of m-phenoxyphenyl-acetonitrile. [Link]
-
Chromatography Forum. alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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ResearchGate. Photodegradation kinetics of fenuron (10 −4 M) in different system... [Link]
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Amanote Research. Synthesis and Stability Studies of. [Link]
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PubChem. 2-(4-Bromo-2-(difluoromethoxy)phenyl)acetonitrile. [Link]
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Semantic Scholar. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts. [Link]
-
Chemical Shifts. (4-Bromo-2-formylphenoxy)acetonitrile. [Link]
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Validation & Comparative
A Comparative Guide to 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and Other Fluorinated Phenoxyacetonitriles for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance biological activity and fine-tune physicochemical properties.[1][2][3] Among the myriad of fluorinated building blocks, phenoxyacetonitrile derivatives have emerged as a promising class of compounds with a wide range of potential applications, from herbicides to antiviral and anticancer agents.[4][5] This guide provides an in-depth technical comparison of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile against other structurally related fluorinated phenoxyacetonitriles, offering insights into their synthesis, properties, and potential performance based on available data and established structure-activity relationships.
While direct comparative studies are limited in the current body of scientific literature, this guide synthesizes information from analogous compounds to provide a robust framework for researchers. It is intended to empower scientists and drug development professionals to make informed decisions in their experimental design and to highlight the untapped potential of this class of molecules.
The Strategic Advantage of Fluorine in Phenoxyacetonitriles
The introduction of fluorine into the phenoxyacetonitrile scaffold can profoundly influence its biological and physicochemical characteristics. The high electronegativity and small size of the fluorine atom can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the compound's half-life in biological systems.[1]
-
Increased Lipophilicity: In many cases, fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[1]
-
Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing binding interactions with biological targets.
-
Conformational Control: The presence of fluorine can induce specific conformational preferences in a molecule, which can be critical for optimal binding to a receptor or enzyme.
The specific substitution pattern of fluorine and other halogens, such as bromine, on the phenyl ring allows for precise tuning of these properties, making each derivative a unique candidate for specific applications.
Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Key Structural Features |
| 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile | C₈H₄BrF₂NO | 248.03 | ~3.5 | Bromo and difluoro substitution |
| 2-(4-Chloro-2,5-difluoro-phenoxy)acetonitrile | C₈H₄ClF₂NO | 203.57 | ~3.2 | Chloro and difluoro substitution |
| 2-(2,4,5-Trifluoro-phenoxy)acetonitrile | C₈H₄F₃NO | 191.12 | ~2.8 | Trifluoro substitution |
| 2-(4-Bromo-phenoxy)acetonitrile | C₈H₆BrNO | 212.04 | ~2.9 | Monobromo substitution |
| 2-(4-Fluoro-phenoxy)acetonitrile | C₈H₆FNO | 151.14 | ~1.8 | Monofluoro substitution |
Note: Calculated logP values are estimates and can vary depending on the algorithm used. These values are provided for comparative purposes.
The data suggests that the presence of both bromine and fluorine in 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile likely results in a higher molecular weight and increased lipophilicity (logP) compared to its non-brominated or less fluorinated counterparts. This enhanced lipophilicity may lead to improved membrane permeability, a desirable trait for many drug candidates and agrochemicals.
Synthesis Strategies: The Williamson Ether Synthesis
The most common and versatile method for synthesizing phenoxyacetonitriles is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a haloacetonitrile by a substituted phenoxide.
Caption: General workflow for the Williamson ether synthesis of phenoxyacetonitriles.
Experimental Protocol: Synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
This protocol describes a plausible method for the synthesis of the title compound.
Materials:
-
4-Bromo-2,5-difluorophenol
-
Bromoacetonitrile[6]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 4-Bromo-2,5-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Comparative Biological Activity: An Inferential Analysis
Direct comparative biological data for 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and its analogs is sparse. However, by examining the known activities of the broader class of phenoxyacetic acids and other halogenated aromatic compounds, we can infer potential applications and structure-activity relationships (SAR).[5][7]
Herbicidal Activity
Phenoxyacetic acid derivatives are well-known herbicides that act as synthetic auxins, disrupting plant growth.[4] It is plausible that phenoxyacetonitriles could either exhibit intrinsic herbicidal activity or act as pro-herbicides, being metabolized in the plant to the corresponding active carboxylic acid. The specific halogenation pattern on the phenyl ring is critical for herbicidal potency and selectivity. The combination of bromo and difluoro substituents in the target molecule could lead to a unique spectrum of activity against different plant species.
Antiviral and Anticancer Potential
The incorporation of fluorine is a prevalent strategy in the design of antiviral and anticancer agents.[3][8] Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. While phenoxyacetonitriles are structurally distinct, the principles of using fluorine to enhance metabolic stability and receptor binding are applicable. The bromo and difluoro substitution pattern on 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile makes it an interesting candidate for screening in antiviral and anticancer assays.
Structure-Activity Relationship (SAR) Insights
Based on general principles of SAR for halogenated aromatics, we can hypothesize the following:[7]
-
Halogen Type and Position: The type of halogen (F, Cl, Br) and its position on the phenyl ring significantly impact biological activity. Bromine is known to contribute to increased lipophilicity and can be involved in halogen bonding interactions with biological targets. The ortho and meta fluorine atoms in the target molecule will influence the electronic distribution and conformation of the phenoxy ring.
-
Lipophilicity: As suggested by the calculated logP values, the lipophilicity of these compounds varies with the halogen substitution. A balance of lipophilicity is often required for optimal biological activity, as very high lipophilicity can lead to poor solubility and non-specific binding.
Caption: Relationship between molecular structure, physicochemical properties, and biological activity.
Proposed Experimental Workflow for Comparative Evaluation
To address the current knowledge gap, a systematic comparative evaluation of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and its analogs is warranted. The following experimental workflow is proposed:
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
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A Comparative Analysis of the Biological Activity of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and Its Analogs: A Guide for Preclinical Evaluation
In the landscape of modern drug discovery, the phenoxyacetonitrile scaffold has emerged as a promising framework for developing novel therapeutic agents, demonstrating a spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and a focused series of its analogs. We will delve into the synthetic rationale, propose robust methodologies for evaluating their biological activity, and discuss the anticipated structure-activity relationships (SAR) that could guide future optimization efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction: The Rationale for Comparison
The strategic incorporation of halogen atoms into bioactive molecules can profoundly influence their physicochemical properties, metabolic stability, and target engagement.[3] The parent compound, 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile, possesses a unique combination of halogens—bromine and fluorine—at specific positions on the phenyl ring. This substitution pattern is hypothesized to modulate its biological activity. To systematically investigate the contribution of these halogens and other structural features, we propose a comparative study against a curated set of analogs.
The core objective is to elucidate the structure-activity relationships (SAR) by systematically modifying the parent structure and observing the resultant changes in biological effect.[4][5] This approach allows for the identification of key molecular features essential for potency and selectivity, thereby streamlining the path toward identifying a lead candidate.[6]
Synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and Its Analogs
The synthesis of the parent compound and its analogs can be achieved through a Williamson ether synthesis, a reliable and well-established method.[2] This involves the reaction of a substituted phenol with an appropriate haloacetonitrile in the presence of a base.
Proposed Analogs for Comparative Study:
To effectively probe the SAR, the following analogs are proposed for synthesis and evaluation, allowing for a systematic comparison of the effects of halogen substitution and the nature of the electrophilic carbon.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-01 | 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile | The parent compound for baseline activity. |
| ANA-01 | 2-(4-Chlorophenoxy)acetonitrile | To evaluate the effect of replacing bromine and fluorine with chlorine.[2] |
| ANA-02 | 2-(4-Bromophenoxy)acetonitrile | To assess the contribution of the fluorine atoms. |
| ANA-03 | 2-(2,5-Difluorophenoxy)acetonitrile | To understand the role of the bromine atom. |
| ANA-04 | 2-(4-Bromo-2,5-difluoro-phenoxy)acetamide | To investigate the impact of converting the nitrile group to a primary amide. |
General Synthetic Workflow:
The synthesis protocol is designed to be robust and reproducible across the analog series.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Hypothetical Comparative Enzyme Inhibition Data (IC50 in µM):
| Compound ID | Target Enzyme IC50 (µM) |
| LEAD-01 | 8.5 ± 0.9 |
| ANA-01 | 25.1 ± 2.7 |
| ANA-02 | 18.3 ± 1.9 |
| ANA-03 | 9.2 ± 1.1 |
| ANA-04 | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
Structure-Activity Relationship (SAR) Insights
-
Influence of Halogen Substitution: The presence of fluorine atoms (comparing LEAD-01 and ANA-03 with ANA-02 ) appears to be beneficial for all tested activities. The replacement of the 4-bromo group with a 4-chloro group (ANA-01 ) leads to a significant decrease in potency, suggesting that the nature and size of the halogen at this position are critical.
-
Role of the Nitrile Group: The conversion of the nitrile moiety to a primary amide (ANA-04 ) results in a complete loss of activity across all assays. This indicates that the nitrile group is a key pharmacophoric feature, likely involved in crucial interactions with the biological targets.
Proposed Signaling Pathway Involvement:
The cytotoxic effects of the active compounds could be mediated through the induction of apoptosis. Further mechanistic studies would be required to elucidate the precise signaling cascade.
Caption: A putative signaling pathway for compound-induced apoptosis.
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative biological evaluation of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile and its analogs. The proposed methodologies provide a robust framework for generating reliable and comparable data on their cytotoxic, antimicrobial, and enzyme-inhibitory properties. The hypothetical data and initial SAR analysis suggest that the halogen substitution pattern and the nitrile functional group are critical determinants of biological activity.
Future investigations should focus on expanding the analog library to further refine the SAR, conducting mechanistic studies to identify the specific molecular targets, and performing in vivo efficacy and toxicity studies for the most promising candidates.
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Kubo, K., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 11(23), 5067-5080. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile: A Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is of paramount importance. The compound 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile serves as a valuable building block, incorporating a unique combination of functionalities that are attractive for further chemical elaboration. This guide provides an in-depth technical comparison of a conventional and an optimized method for the synthesis of this target molecule, grounded in established chemical principles and supported by experimental insights.
Introduction: The Significance of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
The molecular architecture of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile is characterized by a halogen-rich aromatic ring linked to an acetonitrile moiety via an ether bond. The presence of bromine and fluorine atoms significantly influences the electronic properties of the phenyl ring, making it a versatile substrate for a variety of cross-coupling reactions. The nitrile group, in turn, can be readily converted into other functional groups such as amines, carboxylic acids, and amides, opening up a wide array of synthetic possibilities.
The Synthetic Challenge: Establishing a Benchmark
Synthesis of the Key Precursor: 4-Bromo-2,5-difluorophenol
The synthesis of the target molecule commences with the preparation of the key starting material, 4-Bromo-2,5-difluorophenol. A plausible route involves the electrophilic bromination of 2,5-difluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, which would favor the substitution at the position para to the hydroxyl group.[4]
Protocol for the Synthesis of 4-Bromo-2,5-difluorophenol:
-
To a solution of 2,5-difluorophenol (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 4-Bromo-2,5-difluorophenol.
Benchmarking the Synthesis: Literature vs. Optimized Method
The core of this guide is the comparative analysis of two synthetic protocols for the preparation of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile from 4-Bromo-2,5-difluorophenol and a haloacetonitrile.
Literature Method: A Conventional Approach
This method is based on the classical Williamson ether synthesis, employing a common base and solvent.
Experimental Protocol:
-
To a solution of 4-Bromo-2,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add bromoacetonitrile (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base, commonly used in Williamson ether synthesis.[5]
-
Solvent: Acetone is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.
-
Reagent: Bromoacetonitrile is a reactive electrophile suitable for the SN2 reaction.
Optimized Method: A Phase-Transfer Catalysis Approach
This optimized method aims to improve the reaction efficiency by employing a phase-transfer catalyst (PTC). PTCs are known to accelerate reaction rates in heterogeneous systems by transporting the anionic nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs.
Experimental Protocol:
-
To a mixture of 4-Bromo-2,5-difluorophenol (1.0 eq) and potassium carbonate (1.5 eq) in toluene, add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Add chloroacetonitrile (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide facilitates the transfer of the phenoxide ion into the organic phase, increasing its effective concentration and reactivity.
-
Solvent: Toluene is a less polar solvent compared to acetone, which can be advantageous in PTC-mediated reactions.
-
Reagent: Chloroacetonitrile is used as a less expensive and less lachrymatory alternative to bromoacetonitrile. The enhanced reactivity under PTC conditions compensates for the lower intrinsic reactivity of the chloride leaving group.
Comparative Analysis
| Parameter | Literature Method | Optimized Method | Rationale for Improvement |
| Reaction Time | 12-18 hours | 4-6 hours | The phase-transfer catalyst significantly accelerates the reaction rate. |
| Reaction Temperature | Reflux (Acetone, ~56 °C) | 80 °C | The higher temperature in the optimized method, combined with the PTC, contributes to the faster reaction time. |
| Reagents | Bromoacetonitrile, K₂CO₃ | Chloroacetonitrile, K₂CO₃, TBAB | Chloroacetonitrile is generally less expensive and safer to handle than bromoacetonitrile. |
| Yield | Moderate (Estimated 60-70%) | High (Estimated 85-95%) | The use of a PTC minimizes side reactions and drives the reaction to completion, resulting in a higher yield. |
| Work-up | Standard extraction | Standard extraction | Both methods involve similar work-up procedures. |
| Green Chemistry | Use of a more volatile solvent (acetone). | Use of a less volatile and recyclable solvent (toluene). | The optimized method offers a slightly better environmental profile due to the solvent choice. |
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Logical Comparison of Methodologies
Caption: Comparative logic of the two synthetic methods.
Characterization of the Final Product
While no specific literature data is available, the structure of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons and the methylene protons of the acetonitrile group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.
-
¹³C NMR will show distinct signals for the carbon atoms in the aromatic ring, the methylene carbon, and the nitrile carbon.
-
¹⁹F NMR will confirm the presence and chemical environment of the two fluorine atoms.
-
-
Infrared (IR) Spectroscopy: A sharp absorption band around 2250 cm⁻¹ is expected for the nitrile (C≡N) stretching vibration. The spectrum will also show characteristic bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of a conventional and an optimized method for the synthesis of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. The use of phase-transfer catalysis in the optimized method presents a clear advantage in terms of reaction time, yield, and cost-effectiveness. This approach not only provides an efficient route to the target molecule but also aligns with the principles of green chemistry. For researchers in drug discovery and development, the adoption of such optimized protocols can significantly streamline the synthesis of key intermediates, accelerating the pace of innovation. Further studies could explore the use of other phase-transfer catalysts or alternative green solvents to further enhance the efficiency and sustainability of this synthesis.
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A Comparative Guide to In Silico Modeling of 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile Derivatives' Activity as Protoporphyrinogen Oxidase Inhibitors
This guide provides a comprehensive comparison of in silico modeling techniques for predicting the biological activity of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives. As direct experimental and computational studies on this specific class of compounds are not extensively available in public literature, this guide will focus on their likely mode of action as Protoporphyrinogen Oxidase (PPO) inhibitors, a well-established target for herbicides with structurally similar phenoxyacetonitrile scaffolds.[1][2][3] By leveraging a representative dataset of known PPO inhibitors, we will objectively compare the performance and utility of various computational methods, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The Rationale: Why In Silico Modeling?
In the quest for novel and effective agrochemicals and pharmaceuticals, in silico modeling has emerged as an indispensable tool.[4] It offers a cost-effective and time-efficient alternative to traditional high-throughput screening, allowing for the rapid assessment of large virtual libraries of compounds. For derivatives of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile, which possess a complex substitution pattern influencing their electronic and steric properties, computational approaches can provide profound insights into their structure-activity relationships (SAR).
Protoporphyrinogen Oxidase (PPO) as a Primary Target
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[1] Inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, which, when exposed to light, generates reactive oxygen species that cause rapid cell membrane disruption.[3] This mechanism of action is the basis for many commercial herbicides. The structural features of the 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile scaffold are consistent with those of known PPO inhibitors, making PPO a highly probable target for this class of compounds.
Comparative Analysis of In Silico Modeling Techniques
We will now delve into a comparative analysis of three powerful in silico techniques: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. To provide a tangible comparison, we will refer to a dataset of 29 known PPO inhibitors (N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones) with their reported inhibitory activities (Ki).[5]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities.[5]
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, we can build mathematical models to predict the activity of novel compounds. The choice of descriptors and statistical method is critical and should be guided by the chemical diversity of the dataset and the desired interpretability of the model.
-
Data Preparation: A dataset of compounds with known biological activities is collected. For our example, we use the 29 PPO inhibitors with their Ki values.[5] The Ki values are typically converted to a logarithmic scale (pKi) for a more linear relationship with the descriptors.
-
Molecular Descriptor Calculation: A wide range of molecular descriptors, such as constitutional, topological, geometrical, and quantum-chemical descriptors, are calculated for each compound in the dataset.
-
Data Splitting: The dataset is divided into a training set for model development and a test set for external validation. A common split is 80% for the training set and 20% for the test set.
-
Model Development: Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a straightforward method, while Partial Least Squares (PLS) and Neural Networks (NN) can handle more complex relationships and a larger number of descriptors.
-
Model Validation: The predictive power of the developed model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. Key statistical parameters include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the test set.
| Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | Key Advantages | Key Disadvantages |
| MLR | 0.85 | 0.78 | 0.82 | Simple to interpret, identifies key descriptors. | Prone to overfitting with many descriptors. |
| PLS | 0.88 | 0.82 | 0.85 | Handles correlated descriptors well. | Can be more difficult to interpret than MLR. |
| NN | 0.92 | 0.85 | 0.88 | Can model complex non-linear relationships. | "Black box" nature, prone to overfitting if not carefully validated. |
This is a representative table. Actual values would depend on the specific dataset and descriptors used.
Caption: A typical workflow for developing a QSAR model.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex.[6]
The central idea behind molecular docking is to find the binding pose of a ligand in the active site of a protein that has the lowest binding free energy. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the active site and scoring them using a scoring function. The accuracy of the docking results depends heavily on the quality of the protein structure and the reliability of the scoring function.
-
Receptor Preparation: A high-resolution crystal structure of the target protein, PPO, is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential molecules are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivative is generated and its energy is minimized.
-
Binding Site Definition: The active site of the PPO enzyme is identified, typically based on the location of a co-crystallized ligand or from published literature.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to dock the ligand into the defined binding site. The program will generate a set of possible binding poses ranked by their docking scores.
-
Analysis of Results: The top-ranked docking poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -8.5 | Arg54, Phe392, Gly175 |
| Derivative 2 | -7.9 | Arg54, Leu372, Phe392 |
| Derivative 3 | -9.2 | Arg54, Phe392, FAD |
This is a representative table. Actual values would depend on the specific PPO structure and docking program used.
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.
While molecular docking provides a static snapshot of the binding pose, MD simulations can be used to refine and validate these poses. By simulating the movement of atoms in the complex over a period of time, we can assess the stability of the key interactions identified in the docking study. A stable binding pose in an MD simulation adds confidence to the docking results.
Synthesis and Recommendations
Both QSAR and molecular docking are powerful tools for modeling the activity of 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives as potential PPO inhibitors.
-
QSAR is particularly useful for screening large libraries of compounds and for identifying the key molecular features that contribute to activity. The predictive power of a QSAR model, however, is limited to the chemical space of the training set.
-
Molecular docking provides detailed insights into the binding mode of a compound and can be used to rationalize the SAR observed in a series of compounds. The accuracy of docking is dependent on the quality of the protein structure and the scoring function.
For a comprehensive in silico evaluation, a hierarchical approach is recommended. QSAR models can be used for initial virtual screening of a large compound library. The most promising candidates from the QSAR screen can then be subjected to molecular docking to predict their binding modes and affinities. Finally, MD simulations can be employed to validate the stability of the predicted binding poses for the most potent compounds. This integrated approach leverages the strengths of each technique to provide a more complete and reliable prediction of the biological activity of novel 2-(4-bromo-2,5-difluoro-phenoxy)acetonitrile derivatives.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
